molecular formula C40H64O11 B085389 Dermostatin CAS No. 11120-15-3

Dermostatin

Cat. No.: B085389
CAS No.: 11120-15-3
M. Wt: 720.9 g/mol
InChI Key: LSYAYTGVPHMMBZ-VMYRXBQLSA-N
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Description

Dermostatin, also known as this compound, is a useful research compound. Its molecular formula is C40H64O11 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

11120-15-3

Molecular Formula

C40H64O11

Molecular Weight

720.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one

InChI

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+

InChI Key

LSYAYTGVPHMMBZ-VMYRXBQLSA-N

SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

Synonyms

Dermostatin

Origin of Product

United States

Foundational & Exploratory

Dermostatin's Putative Mechanism of Action on Fungal Ergosterol: A Technical Guide Based on Polyene Antibiotic Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth, modern analysis of the specific mechanism of action for the polyene antibiotic Dermostatin is scarce. Therefore, this technical guide outlines the presumed mechanism based on extensive research conducted on other well-characterized polyene macrolides, such as Amphotericin B and Nystatin. The experimental data and protocols presented herein are derived from studies on these analogous compounds and serve as a model for understanding this compound's interaction with fungal ergosterol (B1671047).

Executive Summary

This compound, a polyene macrolide antibiotic, is presumed to exert its antifungal activity primarily through a direct interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death. The core mechanism is believed to involve the formation of transmembrane channels, leading to increased membrane permeability and leakage of vital intracellular components. Additionally, recent models for other polyenes suggest that ergosterol sequestration from the membrane may also play a crucial role. Disruption of membrane integrity by polyenes triggers cellular stress responses, activating signaling pathways such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) pathways, in an attempt to counteract the damage. This guide provides a detailed overview of this putative mechanism, supported by experimental data from analogous compounds, and outlines the methodologies used to investigate these interactions.

Core Mechanism of Action: Interaction with Ergosterol

The selective toxicity of polyene antibiotics like this compound against fungi is attributed to their higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1] The mechanism can be dissected into several key stages:

2.1. Binding to Ergosterol and Pore Formation:

Polyenes possess a rigid, hydrophobic macrolide ring and a flexible, hydrophilic chain of hydroxyl groups. This amphipathic nature facilitates their insertion into the lipid bilayer of the fungal cell membrane. Once inserted, they are thought to self-assemble with ergosterol molecules to form ion-permeable channels or pores.[2] These pores have a hydrophilic interior, allowing the passage of monovalent ions (K+, Na+, H+) and small molecules out of the cell, leading to a disruption of the electrochemical gradient and ultimately, cell death.[3]

2.2. Membrane Permeabilization and Ion Leakage:

The formation of these transmembrane channels dramatically increases the permeability of the fungal cell membrane.[3] This leads to the rapid efflux of intracellular potassium ions, which is a hallmark of polyene action. The loss of potassium and the influx of protons leads to intracellular acidification and disruption of essential enzymatic processes.[4]

2.3. Ergosterol Sequestration Model:

An alternative and complementary model suggests that polyenes can also act as "ergosterol sponges," extracting ergosterol from the fungal membrane. This sequestration of ergosterol disrupts the structure and function of lipid rafts and other membrane domains that are critical for the activity of membrane-bound enzymes and signaling proteins.[5]

The following diagram illustrates the primary proposed mechanisms of polyene antibiotic action on the fungal cell membrane.

cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binding Sequestration Ergosterol Sequestration This compound->Sequestration Causes Pore Transmembrane Pore Ergosterol->Pore Forms Ergosterol->Sequestration Ions Pore->Ions Leakage CellDeath Cell Death Ions->CellDeath Disruption of Ion Gradient Sequestration->CellDeath Membrane Dysfunction

Caption: Proposed mechanisms of this compound action on the fungal cell membrane.

Quantitative Data for Polyene-Ergosterol Interaction (Based on Analogues)

Due to the lack of specific quantitative data for this compound, the following tables summarize key parameters for the well-studied polyenes Amphotericin B and Nystatin. These values provide a comparative baseline for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Polyene Antibiotics against Candida albicans

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Amphotericin B0.25 - 10.51[6]
Nystatin0.5 - 424[7]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of polyene antibiotics. These protocols are adaptable for the study of this compound.

4.1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[8]

4.2. Ion Leakage Assay

This assay measures the extent of membrane damage by quantifying the leakage of intracellular ions.

  • Fungal Cell Preparation: Fungal cells are grown to mid-log phase, harvested, and washed with a non-ionic buffer (e.g., sorbitol solution).

  • Treatment: The cells are resuspended in the buffer and treated with various concentrations of the antifungal agent.

  • Conductivity Measurement: At specific time intervals, the conductivity of the cell suspension is measured using a conductivity meter. An increase in conductivity indicates ion leakage from the cells.

  • Total Ion Leakage: As a positive control for 100% leakage, a sample of cells is boiled or treated with a strong detergent to release all intracellular ions.

  • Calculation: The percentage of ion leakage is calculated relative to the total ion leakage control.[4][9][10][11]

4.3. Ergosterol Binding Assay (Fluorescence Spectroscopy)

This method can be used to study the direct interaction between a polyene and ergosterol.

  • Liposome (B1194612) Preparation: Unilamellar vesicles (liposomes) containing a fluorescent sterol analogue like dehydroergosterol (B162513) (DHE) are prepared.

  • Fluorescence Measurement: The intrinsic fluorescence of DHE is measured.

  • Polyene Addition: The polyene antibiotic is added to the liposome suspension.

  • Fluorescence Quenching/Enhancement: Binding of the polyene to DHE can lead to changes in the fluorescence intensity or anisotropy, which can be used to determine binding affinity.[12][13][14]

The following diagram outlines a typical experimental workflow for assessing the antifungal mechanism of a polyene antibiotic.

Start Start: Isolate Fungal Strain MIC Determine MIC (Broth Microdilution) Start->MIC IonLeakage Ion Leakage Assay Start->IonLeakage ErgosterolBinding Ergosterol Binding Assay (Fluorescence Spectroscopy) Start->ErgosterolBinding SignalingAnalysis Signaling Pathway Analysis (Western Blot / qRT-PCR) Start->SignalingAnalysis DataAnalysis Data Analysis and Mechanism Elucidation MIC->DataAnalysis IonLeakage->DataAnalysis ErgosterolBinding->DataAnalysis SignalingAnalysis->DataAnalysis

Caption: Experimental workflow for investigating polyene antifungal mechanism.

Fungal Signaling Responses to this compound-Induced Membrane Stress

The damage to the fungal cell membrane and cell wall caused by polyene antibiotics triggers a compensatory stress response mediated by conserved signaling pathways.

5.1. The Cell Wall Integrity (CWI) Pathway:

The CWI pathway is a critical response mechanism to cell wall stress. It is a MAP kinase cascade that ultimately activates transcription factors to upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to repair the damage caused by the antifungal agent.[15]

5.2. The High Osmolarity Glycerol (HOG) Pathway:

The HOG pathway is another MAP kinase cascade that is activated in response to osmotic stress, which can be induced by the leakage of intracellular solutes caused by polyene action. This pathway leads to the production and accumulation of intracellular glycerol to counteract the osmotic imbalance.[15]

The diagram below illustrates the logical relationship of these signaling pathways in response to polyene-induced membrane stress.

This compound This compound MembraneDamage Membrane Damage & Ergosterol Disruption This compound->MembraneDamage CWI Cell Wall Integrity (CWI) Pathway MembraneDamage->CWI Activates HOG High Osmolarity Glycerol (HOG) Pathway MembraneDamage->HOG Activates CellWallRepair Cell Wall Repair & Chitin Synthesis CWI->CellWallRepair Upregulates OsmoticBalance Glycerol Production & Osmotic Balance HOG->OsmoticBalance Upregulates Survival Attempted Cell Survival CellWallRepair->Survival OsmoticBalance->Survival

Caption: Fungal signaling response to polyene-induced membrane stress.

Conclusion

While specific research on this compound is limited, its classification as a polyene antibiotic strongly suggests a mechanism of action centered on the disruption of fungal cell membrane integrity through interaction with ergosterol. The models of pore formation and ergosterol sequestration, derived from studies on Amphotericin B and Nystatin, provide a robust framework for understanding its antifungal properties. Future research employing the experimental protocols outlined in this guide would be invaluable in definitively elucidating the precise molecular interactions and cellular consequences of this compound treatment, potentially revealing nuances that differentiate it from other members of the polyene class. A deeper understanding of these mechanisms is crucial for the development of new antifungal strategies and for optimizing the use of this class of antibiotics in clinical and research settings.

References

Dermostatin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces viridogriseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin, a polyene macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces viridogriseus. Comprising two primary components, this compound A and this compound B, this compound exhibits significant antifungal activity. As a member of the hexaene subgroup of polyenes, its mechanism of action is predicated on binding to ergosterol (B1671047) in fungal cell membranes, leading to disruption of membrane integrity and subsequent cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including generalized experimental protocols and a putative biosynthetic pathway. The information presented herein is synthesized from available literature, with the acknowledgment that specific details from the original discovery publications are limited.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics. In 1962, Bhate and colleagues at Hindustan Antibiotics in India reported the discovery of a new antifungal antibiotic, this compound, from Streptomyces viridogriseus. Subsequent research led to its purification and the structural elucidation of its major components, this compound A and this compound B. These compounds are classified as hexaene polyene macrolides, a class of molecules known for their broad-spectrum antifungal properties. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and related polyene antibiotics.

Physicochemical Properties of this compound

This compound is a mixture of two closely related compounds, this compound A and this compound B, which differ by a single methylene (B1212753) group in one of the side chains.

PropertyThis compound AThis compound B
Molecular Formula C₄₀H₆₄O₁₁C₄₁H₆₆O₁₁
Molecular Weight 720.93 g/mol 734.96 g/mol
Appearance Golden-yellow needlesGolden-yellow needles
Solubility Soluble in aqueous methanol (B129727)Soluble in aqueous methanol
UV Absorption Maxima 223, 282, 383 nm223, 282, 383 nm
General Classification Hexaene Polyene Macrolide AntibioticHexaene Polyene Macrolide Antibiotic

Experimental Protocols

The following protocols are generalized methodologies for the production and isolation of polyene antibiotics from Streptomyces and are intended to serve as a baseline for the production of this compound from Streptomyces viridogriseus. Specific parameters from the original research by Bhate et al. and Narasimhachari et al. are not fully available in accessible literature.

Fermentation of Streptomyces viridogriseus

Objective: To cultivate S. viridogriseus under conditions optimized for the production of this compound.

Materials:

  • Streptomyces viridogriseus culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (a complex medium containing a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. viridogriseus spores or mycelia from a slant culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture in a shake flask or a controlled fermenter at 28-30°C for 5-7 days. Maintain adequate aeration and agitation.

  • Monitoring: Periodically monitor the fermentation for pH, cell growth (mycelial dry weight), and antibiotic production (using a bioassay against a sensitive fungal strain or HPLC analysis).

Extraction of this compound from Fermentation Broth

Objective: To extract the crude this compound from the fermentation culture.

Materials:

  • Fermentation broth of S. viridogriseus

  • Organic solvent (e.g., methanol, acetone, ethyl acetate, or chloroform)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Mycelial Separation: Separate the mycelia from the culture broth by centrifugation or filtration. This compound is primarily located in the mycelia.

  • Solvent Extraction: Resuspend the mycelial cake in an organic solvent (e.g., methanol or acetone) and agitate for several hours to extract the this compound.

  • Filtration and Concentration: Filter the mixture to remove the mycelial debris. Concentrate the filtrate containing the crude this compound extract under reduced pressure using a rotary evaporator.

Purification of this compound

Objective: To purify this compound A and B from the crude extract.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of chloroform (B151607) and methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water)

Procedure:

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Fraction Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.

  • Preparative HPLC: For final purification and separation of this compound A and B, subject the semi-purified fraction to preparative HPLC on a C18 column. Use an appropriate mobile phase and isocratic or gradient elution to resolve the two components.

  • Lyophilization: Collect the purified fractions of this compound A and B and lyophilize to obtain the pure compounds as powders.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation and Purification

Dermostatin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of S. viridogriseus B Seed Culture (48-72h) A->B C Production Fermentation (5-7 days) B->C D Mycelial Separation C->D Harvest E Solvent Extraction (Methanol/Acetone) D->E F Concentration of Crude Extract E->F G Silica Gel Chromatography F->G Load H Fraction Pooling G->H I Preparative HPLC (C18 Column) H->I J Lyophilization I->J K K J->K Pure this compound A & B

Caption: Generalized workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound, being a polyketide, is synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a putative modular organization of the PKS responsible for the biosynthesis of the this compound aglycone.

Dermostatin_Biosynthesis cluster_domains Domain Organization within a Module PKS_Module Loading Module (Starter Unit) Module 1 Module 2 ... Module n Thioesterase (TE) KS KS (Ketosynthase) AT AT (Acyltransferase) DH DH (Dehydratase) KR KR (Ketoreductase) ACP ACP (Acyl Carrier Protein) Chain_Elongation Polyketide Chain Elongation and Modification Dermostatin_Aglycone This compound Aglycone Chain_Elongation->Dermostatin_Aglycone Release and Cyclization

Caption: Putative modular organization of the Type I PKS for this compound biosynthesis.

Antifungal Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi, including yeasts and filamentous fungi. Its primary mode of action is consistent with that of other polyene antibiotics.

Antifungal Spectrum
Fungal GroupSusceptibility
Yeasts (Candida spp.)Susceptible
Filamentous FungiSusceptible
DermatophytesSusceptible
Mechanism of Action

The mechanism of action of this compound involves its interaction with ergosterol, a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Dermostatin_MoA This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore_Formation Formation of Pores/Channels Ergosterol->Pore_Formation Leads to Membrane_Disruption Disruption of Membrane Integrity Pore_Formation->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, etc.) Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound on fungal cells.

Conclusion

The Structural Elucidation of Dermostatin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A and B are polyene macrolide antibiotics produced by the bacterium Streptomyces viridogriseus.[1] Like other polyene antifungals, their biological activity stems from their ability to interact with sterols in fungal cell membranes, leading to increased permeability and cell death.[2] The structural elucidation of these complex natural products has been a multi-step process involving a combination of chromatographic separation, spectroscopic analysis, and chemical degradation. This technical guide provides a comprehensive overview of the methodologies and data that have been instrumental in defining the chemical structures of this compound A and B.

Physicochemical Properties

The initial characterization of this compound A and B involved the determination of their fundamental physicochemical properties. These properties provide essential information for their isolation, purification, and preliminary structural assessment.

PropertyThis compound AThis compound BReference
Molecular Formula Not explicitly found in searchesC41H66O11[3]
Molecular Weight ~565 (for crystalline this compound)734.96 g/mol [1][3]
UV-Vis λmax (in alcohol) 350, 333, 317 nm (acid hydrolysis product)Not explicitly found in searches[1]
UV-Vis λmax (of nona-acetate in different solvents) Characteristic spectrum of a carbonyl conjugated hexaeneCharacteristic spectrum of a carbonyl conjugated hexaene[4]
Appearance CrystallineCrystalline[1]

Experimental Protocols

The structural elucidation of this compound A and B relied on a series of key experimental procedures, from the initial isolation from the producing organism to the detailed analysis of their chemical structure.

Isolation and Purification

The initial step in the structural elucidation of this compound A and B is their isolation from the fermentation broth of Streptomyces viridogriseus and subsequent purification to obtain the individual components.

Workflow for Isolation and Purification of this compound A and B

Fermentation Fermentation of Streptomyces viridogriseus Extraction Extraction of Mycelia Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC CCD Counter Current Distribution (CCD) Crude_Extract->CCD Fractions Separated Fractions Column_Chromatography->Fractions HPLC->Fractions CCD->Fractions Activity_Testing Antifungal Activity Testing Fractions->Activity_Testing Pure_Dermostatin_A Pure this compound A Activity_Testing->Pure_Dermostatin_A Pure_Dermostatin_B Pure this compound B Activity_Testing->Pure_Dermostatin_B

Caption: Workflow for the isolation and purification of this compound A and B.

Detailed Methodologies:

  • Fermentation: Cultures of Streptomyces viridogriseus are grown in a suitable nutrient medium to encourage the production of this compound.

  • Extraction: The mycelia are harvested from the fermentation broth and extracted with a suitable organic solvent, such as methanol (B129727) or butanol, to obtain a crude extract containing the this compound complex.[5]

  • Chromatographic Separation: The crude extract, which contains a mixture of this compound A, B, and other related components, is subjected to various chromatographic techniques to separate the individual compounds.[4]

    • Column Chromatography: A preliminary separation step to fractionate the crude extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to separate the closely related components of the this compound complex.[4]

    • Counter Current Distribution (CCD): A liquid-liquid extraction technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[4]

  • Activity Testing: Each fraction obtained from the chromatographic separation is tested for its antifungal activity to identify the fractions containing the active this compound components.[4]

Spectroscopic Analysis

Once purified, this compound A and B are subjected to a suite of spectroscopic techniques to determine their chemical structure, including the connectivity of atoms and their spatial arrangement.

Workflow for Spectroscopic Analysis of this compound A and B

Pure_Compound Pure this compound A or B UV_Vis UV-Visible Spectroscopy Pure_Compound->UV_Vis NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Structure_Elucidation Structural Elucidation UV_Vis->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound A and B.

Detailed Methodologies:

  • UV-Visible Spectroscopy: This technique is used to identify the presence of a conjugated polyene system, a characteristic feature of this class of antibiotics. The UV spectrum of the acid hydrolysis product of this compound showed maxima at 350, 333, and 317 nm.[1] The UV-visible spectrum of this compound nona-acetate exhibits the characteristic signature of a carbonyl conjugated hexaene.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound indicated the presence of unsaturation with absorption peaks at 3040, 1630, and 1570 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for determining the carbon-hydrogen framework of a molecule. Structural and configurational studies of this compound nona-acetate using 500 MHz 1H NMR and 125 MHz 13C NMR were crucial in assigning the various functional groups in this compound A and B.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compounds. The molecular weight of crystalline this compound was determined to be approximately 565 by the osmometric method.[1] The molecular weight of this compound B is listed as 734.96 g/mol .[3]

Structural Data

The culmination of these experimental procedures is the determination of the chemical structures of this compound A and B.

Spectroscopic Data

Table 2: Representative 1H NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.0 - 7.5m-Polyene protons
3.5 - 4.5m-Protons on carbon atoms bearing hydroxyl groups
1.0 - 2.5m-Aliphatic protons
0.8 - 1.0d, t-Methyl protons

Table 3: Representative 13C NMR Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

Chemical Shift (ppm)Assignment
120 - 140Polyene carbons
60 - 80Carbons bearing hydroxyl groups
170 - 180Carbonyl carbon (lactone)
10 - 40Aliphatic carbons

Table 4: Representative Mass Spectrometry Data (Hypothetical) (Note: This table is a representation of the type of data required and is not based on actual reported values for this compound A and B, which were not available in the search results.)

m/zInterpretation
[M+H]+Protonated molecular ion
[M+Na]+Sodiated molecular ion
[M-H2O]+Loss of water
[M-CnHnO_n]+Fragmentation of the macrolide ring

Conclusion

The structural elucidation of this compound A and B is a classic example of natural product chemistry, requiring a systematic and multi-disciplinary approach. The combination of sophisticated chromatographic separation techniques and powerful spectroscopic methods has been essential in unraveling the complex structures of these potent antifungal agents. Further research to obtain and publish the complete assigned NMR and mass spectral data would be of significant value to the scientific community, aiding in the development of new antifungal drugs and providing a more complete understanding of the structure-activity relationships of polyene macrolide antibiotics.

References

The Enigmatic Assembly Line: A Technical Guide to the Dermostatin Polyketide Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of the polyketide antibiotic Dermostatin has not been extensively characterized in publicly available scientific literature. Consequently, this guide presents a hypothetical biosynthetic pathway based on the well-understood biosynthesis of analogous polyene macrolide antibiotics, such as nystatin (B1677061) and amphotericin. The experimental protocols and quantitative data provided are generalized examples from the field of polyketide biosynthesis research and should be adapted and validated for the study of this compound.

Introduction

This compound, a polyene macrolide antibiotic, exhibits significant antifungal activity. Its complex structure, characterized by a large macrolactone ring with a conjugated polyene system, is assembled by a Type I modular polyketide synthase (PKS). Understanding the intricate enzymatic machinery responsible for this compound's biosynthesis is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective antifungal agents through biosynthetic engineering. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, from precursor metabolism to the final assembly of the bioactive molecule.

The this compound Polyketide Synthase (PKS) Gene Cluster: A Hypothetical Model

Based on the biosynthesis of other polyene macrolides, the this compound gene cluster is predicted to be a large, contiguous region of DNA encoding a set of multifunctional PKS enzymes, along with tailoring enzymes responsible for post-PKS modifications, regulation, and export.

Table 1: Hypothetical Genes in the this compound Biosynthetic Cluster

Gene (Putative)Proposed Function
derPKS1-6Modular Polyketide Synthases
derTThioesterase (TE)
derRRegulatory Protein
derEEfflux Pump
derO1, derO2P450 Monooxygenases (Oxidative tailoring)

The Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of the this compound polyketide backbone is a multi-step process catalyzed by the modular PKS enzymes. Each module is responsible for the incorporation and modification of a specific extender unit.

Precursor Supply

The biosynthesis initiates with the loading of a starter unit, likely acetyl-CoA, onto the loading module of the PKS. The subsequent elongation of the polyketide chain is fueled by the incorporation of extender units, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism.

Table 2: Precursor Units for this compound Biosynthesis (Hypothetical)

PrecursorSource in Primary Metabolism
Acetyl-CoA (Starter Unit)Glycolysis, Fatty Acid Oxidation
Malonyl-CoA (Extender Unit)Carboxylation of Acetyl-CoA
Methylmalonyl-CoA (Extender Unit)Propionyl-CoA carboxylation, Succinyl-CoA conversion
The Polyketide Assembly Line

The growing polyketide chain is passed sequentially from one PKS module to the next in an assembly-line fashion. Each module contains a specific set of catalytic domains that determine the structure of the incorporated unit.

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Ketosynthase (KS): Catalyzes the Claisen condensation to elongate the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Eliminates a water molecule to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these domains within each module dictates the final structure of the this compound macrolactone.

Post-PKS Modifications

Following the assembly of the polyketide chain and its release from the PKS by a thioesterase (TE) domain, the macrolactone undergoes several tailoring steps to yield the final bioactive this compound molecule. These modifications are catalyzed by enzymes encoded within the gene cluster and may include hydroxylations and other oxidative reactions.

Dermostatin_Biosynthesis_Pathway cluster_precursors Precursor Metabolism cluster_pks Polyketide Synthase Assembly Line cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS_Module1 Module 1 KS AT KR DH ACP Malonyl-CoA->PKS_Module1 Extender Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Module1 PKS_Loading Loading Module AT ACP PKS_Loading->PKS_Module1 PKS_Modules ... n Modules ... PKS_Module1->PKS_Modules PKS_FinalModule Final Module KS AT KR ACP PKS_Modules->PKS_FinalModule Polyketide_Chain Linear Polyketide PKS_FinalModule->Polyketide_Chain Release (TE) Macrolactone This compound Macrolactone Polyketide_Chain->Macrolactone Cyclization This compound This compound Macrolactone->this compound Hydroxylation (P450s)

Caption: Hypothetical Biosynthesis Pathway of this compound.

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols that can be adapted for this purpose.

Gene Knockout and Heterologous Expression

To confirm the involvement of a putative gene in this compound biosynthesis, gene knockout experiments are essential. Heterologous expression of the entire gene cluster in a model host can confirm its role in producing the antibiotic.

Gene_Knockout_Workflow Start Isolate Genomic DNA from This compound-Producing Strain Construct Construct Gene Replacement Vector (e.g., with antibiotic resistance marker) Start->Construct Transform Introduce Vector into Host Strain (e.g., via conjugation or protoplast transformation) Construct->Transform Select Select for Double Crossover Events Transform->Select Verify Verify Gene Deletion by PCR and Sequencing Select->Verify Analyze Analyze Metabolite Profile of Mutant (e.g., by HPLC, LC-MS) Verify->Analyze End Absence of this compound Confirms Gene Involvement Analyze->End

Caption: Generalized Workflow for Gene Knockout in Streptomyces.

Precursor Feeding Studies

To identify the starter and extender units, feeding experiments with isotopically labeled precursors can be performed. The incorporation of the label into the this compound molecule is then detected by mass spectrometry.

Table 3: Example of a Precursor Feeding Experiment Setup

Experimental GroupPrecursor Fed (Isotopically Labeled)Expected Mass Shift in this compound
ControlUnlabeled glucoseNone
Experiment 1[1-¹³C]-Acetate+1 for each acetate-derived unit
Experiment 2[¹³C-methyl]-L-methionine+1 for each propionate-derived unit
Enzyme Assays

Biochemical characterization of the individual PKS domains and tailoring enzymes can be achieved through in vitro assays using purified recombinant proteins.

Table 4: Illustrative Enzyme Kinetic Data for a PKS Acyltransferase Domain

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
Malonyl-CoA50103.3 x 10³
Methylmalonyl-CoA25021.3 x 10²
Ethylmalonyl-CoA>1000<0.1-

(Note: The data in this table is hypothetical and serves as an example of the type of quantitative data that would be generated.)

Signaling Pathways and Regulation

The production of this compound is likely tightly regulated, involving pathway-specific regulators encoded within the gene cluster and global regulators that respond to nutritional and environmental cues.

Regulatory_Pathway Signal Environmental/Nutritional Signals (e.g., Phosphate limitation, Carbon source) Global_Regulator Global Regulatory Proteins (e.g., PhoP, AfsR) Signal->Global_Regulator Pathway_Regulator Pathway-Specific Regulator (e.g., derR - a SARP-family regulator) Global_Regulator->Pathway_Regulator Activation/Repression Gene_Cluster This compound Biosynthetic Gene Cluster Pathway_Regulator->Gene_Cluster Transcriptional Activation This compound This compound Production Gene_Cluster->this compound

Caption: Hypothetical Regulatory Cascade for this compound Production.

Conclusion and Future Directions

While the precise details of the this compound biosynthetic pathway await experimental elucidation, the foundational knowledge of polyketide biosynthesis provides a robust framework for its investigation. Future research efforts should focus on sequencing the genome of a this compound-producing organism to identify the biosynthetic gene cluster. Subsequent genetic and biochemical studies will be crucial to functionally characterize the PKS modules and tailoring enzymes. This knowledge will not only demystify the assembly of this potent antifungal agent but also pave the way for the rational design of novel this compound analogs with improved therapeutic properties.

Unlocking Nature's Pharmacy: A Technical Guide to the Identification and Analysis of the Dermostatin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies required to identify, characterize, and engineer the biosynthetic gene cluster for dermostatin, a potent polyketide antibiotic. Given that this compound is an oxo-hexaene macrolide, this guide will draw upon established principles of polyketide synthase (PKS) gene cluster analysis, using the well-studied nystatin (B1677061) gene cluster as a comparative model. While the specific this compound-producing organism and its gene cluster are not yet fully publicly characterized, this document outlines a robust framework for their discovery and functional analysis, empowering researchers to unlock the therapeutic potential of this and other complex natural products.

Introduction to this compound and Polyketide Biosynthesis

This compound is a polyene macrolide antibiotic characterized by a large macrolactone ring with a conjugated polyene system. Its structure, particularly the presence of a hexaene moiety, suggests its biosynthesis is governed by a Type I modular polyketide synthase (PKS). These PKSs are enzymatic assembly lines where each module is responsible for the addition and modification of a specific extender unit, typically acetate (B1210297) or propionate, to the growing polyketide chain. The modular nature of these gene clusters offers significant opportunities for biosynthetic engineering to create novel, more effective derivatives.

Identification of the this compound Biosynthetic Gene Cluster

The primary step in analyzing the this compound biosynthetic pathway is the identification of its corresponding gene cluster. This is typically achieved through a combination of genomic library screening and in silico genome mining.

Experimental Workflow for Gene Cluster Identification

The following diagram illustrates a typical workflow for identifying a target polyketide gene cluster from a producing organism, presumed to be a Streptomyces species.

gene_cluster_identification_workflow cluster_0 Genomic DNA Preparation cluster_1 Genomic Library Construction cluster_2 Library Screening cluster_3 Sequencing and Analysis start Isolate high-molecular-weight genomic DNA from Streptomyces sp. construct_library Construct a cosmid or BAC genomic library start->construct_library screen_library Screen the library using PKS-specific DNA probes construct_library->screen_library sequence_positive_clones Sequence positive clones screen_library->sequence_positive_clones bioinformatic_analysis Perform bioinformatic analysis (e.g., antiSMASH) sequence_positive_clones->bioinformatic_analysis

Caption: Workflow for Polyketide Gene Cluster Identification.
Experimental Protocols

2.2.1. Genomic DNA Isolation from Streptomyces

  • Inoculate a suitable liquid medium (e.g., TSB) with a fresh culture of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.

  • Harvest the mycelium by centrifugation at 5,000 x g for 10 minutes.

  • Wash the mycelium with a sterile sucrose (B13894) solution (e.g., 10.3% sucrose).

  • Resuspend the mycelium in a lysis buffer containing lysozyme (B549824) and incubate at 37°C for 1-2 hours to degrade the cell wall.

  • Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.

  • Perform a phenol-chloroform extraction to remove proteins and other cellular debris.

  • Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.

2.2.2. Cosmid Library Construction and Screening

  • Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

  • Dephosphorylate a cosmid vector (e.g., pWEB) with calf intestinal phosphatase.

  • Ligate the genomic DNA fragments with the prepared cosmid vector.

  • Package the ligation mixture into lambda phage particles using a gigapackaging extract.

  • Transduce E. coli host cells with the packaged cosmids and select for antibiotic resistance conferred by the vector.

  • Screen the resulting library by colony hybridization using a radiolabeled DNA probe specific for a conserved domain of Type I PKS genes (e.g., the ketosynthase domain).

In Silico Analysis of the Putative this compound Gene Cluster

Once a candidate gene cluster is sequenced, bioinformatic tools are crucial for its initial characterization.

Gene Prediction and Annotation

Software such as antiSMASH or SMURF can be used to identify the boundaries of the biosynthetic gene cluster and predict the open reading frames (ORFs) and their putative functions based on homology to known genes.

Proposed this compound Gene Cluster Organization

Based on the structure of this compound A and the organization of the nystatin gene cluster, a hypothetical this compound gene cluster is presented below.

Gene (Putative) Proposed Function Homolog in Nystatin Cluster
derAPolyketide Synthase (PKS) - Loading module and early elongation modulesnysA
derBPolyketide Synthase (PKS) - Elongation modulesnysB
derCPolyketide Synthase (PKS) - Elongation modules and thioesterase domainnysC
derDThioesterase (TE)nysE
derEP450 monooxygenase (hydroxylase)nysL
derFDehydratasenysG
derGKetoreductasenysH
derHAcyltransferasenysI
derIRegulatornysRI
derJTransporternysJ

Functional Characterization of the this compound Gene Cluster

To confirm the role of the identified gene cluster in this compound biosynthesis, functional studies are essential. These include gene inactivation and heterologous expression.

Gene Inactivation

Targeted inactivation of a key PKS gene (e.g., derA) within the native producing strain should abolish this compound production. This is typically achieved through homologous recombination.

Protocol: Gene Inactivation via Homologous Recombination

  • Clone two fragments (typically ~1-2 kb each) flanking the target gene into a temperature-sensitive, conjugative vector (e.g., pKC1139).

  • Introduce an antibiotic resistance cassette between the two flanking regions in the vector.

  • Introduce the resulting construct into the Streptomyces producer strain via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Select for exconjugants that have integrated the plasmid into their genome via a single crossover event.

  • Induce a second crossover event by culturing at a non-permissive temperature to resolve the integrated plasmid.

  • Screen for double-crossover mutants that have the target gene replaced by the resistance cassette.

  • Confirm the gene replacement by PCR and Southern blot analysis.

  • Analyze the mutant strain for the loss of this compound production using HPLC or LC-MS.

Heterologous Expression

Expressing the entire this compound gene cluster in a well-characterized, genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces lividans, provides definitive proof of its function.

Workflow for Heterologous Expression

heterologous_expression_workflow cluster_0 Cluster Cloning cluster_1 Host Transformation cluster_2 Expression and Analysis clone_cluster Clone the entire this compound gene cluster into an integrative vector transform_host Introduce the vector into a heterologous host (e.g., S. coelicolor) via conjugation clone_cluster->transform_host culture_recombinant Culture the recombinant strain under permissive conditions transform_host->culture_recombinant analyze_metabolites Analyze the culture extract for This compound production (HPLC, LC-MS) culture_recombinant->analyze_metabolites

Caption: Heterologous Expression Workflow.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I PKS pathway, as illustrated below.

dermostatin_biosynthesis precursors Acetate & Propionate pks_modules Modular Polyketide Synthase (derA, derB, derC) precursors->pks_modules polyketide_chain Linear Polyketide Chain pks_modules->polyketide_chain cyclization Thioesterase (derD) -mediated cyclization polyketide_chain->cyclization macrolactone Pro-dermostatin Macrolactone cyclization->macrolactone tailoring Tailoring Enzymes (derE, derF, derG, derH) macrolactone->tailoring This compound This compound tailoring->this compound

Caption: Proposed this compound Biosynthetic Pathway.

Quantitative Data on Polyketide Production

The yield of polyketides from both native and heterologous producers can vary significantly. The following table provides a general range of production levels for similar polyketide antibiotics.

Production System Typical Titer Range (mg/L) Factors Influencing Yield
Native Streptomyces strain10 - 500Media composition, fermentation conditions, genetic regulation
Heterologous Streptomyces host1 - 100Promoter strength, codon usage, precursor supply, host strain selection
Engineered high-producing strain1000 - 5000+Metabolic engineering, pathway optimization, process development

Conclusion

The identification and analysis of the this compound gene cluster represent a significant undertaking that combines classical microbiology, molecular genetics, and bioinformatics. The protocols and workflows outlined in this guide provide a robust framework for researchers to approach this challenge. By successfully characterizing and engineering the this compound biosynthetic pathway, there is immense potential to develop novel and improved antifungal agents to combat the growing threat of drug-resistant pathogens. This guide serves as a foundational resource for scientists and drug development professionals poised to explore the vast and largely untapped chemical diversity of microbial natural products.

Dermostatin: An In-Depth Technical Guide on its Antifungal Spectrum Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene antibiotic with known antifungal properties.[1][2] Originally described in the early 1970s, its activity against several pathogenic yeasts has been noted, positioning it within a significant class of antimycotic agents.[3] Polyene antifungals are a class of antimicrobial compounds primarily derived from Streptomyces bacteria.[4] This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound against pathogenic yeasts, details the standardized experimental protocols for evaluating such activity, and illustrates the underlying molecular mechanisms and experimental workflows. Due to the limited availability of recent quantitative data for this compound, this guide also incorporates established methodologies and general knowledge of polyene antifungals to provide a complete framework for its evaluation.

Antifungal Spectrum of this compound

Early studies have indicated that this compound exhibits a broad spectrum of activity against various pathogenic fungi. The primary available source, a study by Gordee et al. (1971), describes its effectiveness against several yeast and yeast-like fungi.[1][3] However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) are not extensively detailed in publicly available literature. The known spectrum of this compound is summarized below.

Table 1: Pathogenic Yeasts Susceptible to this compound

Yeast GeneraNoted Activity
CandidaAntifungal activity observed.[3]
CryptococcusAntifungal activity observed.[3]
BlastomycesAntifungal activity observed.[3]
HistoplasmaAntifungal activity observed.[3]

In vivo studies have suggested that this compound's efficacy is comparable to Amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis.[1] However, it was found to be less effective than Amphotericin B against Candida albicans and Histoplasma capsulatum in animal models.[1]

Mechanism of Action of Polyene Antifungals

This compound belongs to the polyene class of antifungals.[4] The primary mechanism of action for this class involves a direct interaction with ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[5][6] This interaction leads to the disruption of the membrane's integrity, forming pores or channels. The formation of these channels results in the leakage of essential intracellular components, such as potassium and sodium ions, which ultimately leads to fungal cell death.[4][7] This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol as their primary membrane sterol.[7]

Polyene_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Ergosterol Ergosterol Pore Membrane Pore/ Channel Formation Ergosterol->Pore Induces This compound This compound (Polyene Antifungal) This compound->Ergosterol Binds to Disruption Membrane Disruption & Increased Permeability Pore->Disruption IonLeakage Leakage of K+ and other essential ions Disruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of this compound as a polyene antifungal.

Experimental Protocols

To quantitatively assess the antifungal spectrum of a compound like this compound, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.

Methodology:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, typically RPMI-1640.

  • Inoculum Preparation: The yeast isolate to be tested is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density. This suspension is further diluted in the broth medium to achieve a final standardized inoculum concentration.

  • Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted this compound. A growth control well (inoculum without the drug) and a sterility control well (broth only) are also included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined by visual inspection or by using a spectrophotometric reader. It is the lowest concentration of this compound at which there is a significant inhibition of yeast growth compared to the growth control.

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with yeast suspension A->C B Prepare standardized yeast inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48 hours C->D E Read plate visually or spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Disk Diffusion Assay

The disk diffusion method is a simpler, qualitative or semi-quantitative method to assess the susceptibility of a yeast to an antifungal agent.

Methodology:

  • Inoculum Preparation: A standardized yeast suspension is prepared as described for the broth microdilution assay.

  • Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) to create a uniform lawn of yeast.

  • Disk Application: A paper disk impregnated with a known concentration of this compound is placed onto the center of the inoculated agar surface.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The diameter of the zone of inhibition (the area around the disk where yeast growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the yeast to the antifungal agent.

Disk_Diffusion_Workflow A Prepare standardized yeast inoculum B Inoculate agar plate to create a lawn A->B C Place this compound-impregnated disk on the agar surface B->C D Incubate at 35°C for 24-48 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Correlate zone size to susceptibility E->F Time_Kill_Assay_Workflow A Inoculate broth with yeast and varying this compound conc. B Incubate with agitation at 35°C A->B C Sample at multiple time points (0-48h) B->C D Perform serial dilutions and plate for CFU counting C->D E Plot log10 CFU/mL vs. time D->E F Determine fungicidal or fungistatic activity E->F

References

An In-Depth Technical Guide on the In Vitro Antifungal Activity of Dermostatin Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Dermostatin, a polyene macrolide antibiotic, against the opportunistic fungal pathogen Candida albicans. It includes summaries of quantitative susceptibility data, detailed experimental protocols, and visualizations of the drug's mechanism of action and standard testing workflows. This compound is chemically identical to Nystatin (B1677061), and as such, data for Nystatin is used extensively throughout this document.

Mechanism of Action

This compound, like other polyene antifungals, exerts its effect by targeting ergosterol (B1671047), the primary sterol component in the fungal cell membrane.[1][2][3] This interaction is fundamental to its fungicidal activity.

Key Steps in the Mechanism of Action:

  • Binding to Ergosterol: this compound has a high affinity for ergosterol and selectively binds to it within the C. albicans cell membrane.[1][4] This specificity is a key reason for its selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol.[1]

  • Pore Formation: Upon binding, multiple this compound molecules aggregate and insert into the membrane, forming transmembrane pores or channels.[1][4][5]

  • Disruption of Membrane Integrity: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly potassium ions (K+) and other small molecules.[1][2]

  • Cell Death: The loss of ionic gradients and vital cellular contents leads to metabolic disruption, acidification, and ultimately, fungal cell death.[1][2]

  • Induction of Oxidative Stress: Beyond direct membrane damage, the disruption can trigger a cascade of intracellular events resulting in the production of reactive oxygen species (ROS), which further damages cellular components and contributes to the antifungal effect.[1]

Mechanism of Action of this compound This compound This compound (Polyene) Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Complex This compound-Ergosterol Complex Forms Ergosterol->Complex Pore Transmembrane Pore Formation Complex->Pore Aggregates & Inserts into Membrane Leakage Leakage of K+ Ions & Cellular Contents Pore->Leakage Disrupts Integrity Death Fungal Cell Death Leakage->Death Causes

Caption: this compound's mechanism of action against the Candida albicans cell membrane.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of this compound (Nystatin) against Candida albicans is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. The data below is compiled from various studies utilizing standardized broth microdilution methods.

Table 1: Summary of this compound (Nystatin) MICs against Candida albicans

Study Reference Method MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Notes
Arikan et al. (2002)[6] NCCLS M27-A (RPMI) 0.03 - 16 - 2 Tested against 168 clinical Candida isolates.
Nenoff et al. (2016)[7] EUCAST (RPMI) 0.625 - 1.25 1.25 1.25 Visual reading after 24h incubation.
Ghannoum et al. (2010)[8] CLSI M27 (RPMI) 4 - 8 - - Median MICs for two C. albicans isolates were 8 µg/mL.

| Shokri et al. (2020)[9] | CLSI M60 | - | - | - | Geometric Mean MIC was 0.042 µg/mL against fluconazole-sensitive C. albicans. |

  • MIC₅₀: The concentration of the drug that inhibits 50% of the tested isolates.

  • MIC₉₀: The concentration of the drug that inhibits 90% of the tested isolates.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed methodology for determining the MIC of this compound against C. albicans, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method.[10][11][12] This method is the gold standard for yeast susceptibility testing.

3.1. Materials

  • Candida albicans isolate

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS buffer

  • This compound (Nystatin) powder

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

3.2. Inoculum Preparation

  • Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

  • Select several well-isolated colonies (≥5) and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.

  • Dilute this stock suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of stock into 10 mL of RPMI) to achieve a final working inoculum concentration of 1–5 x 10³ CFU/mL.

3.3. Antifungal Agent Preparation

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations (e.g., ranging from 0.06 to 32 µg/mL).

3.4. Microtiter Plate Assay

  • Dispense 100 µL of each twofold this compound dilution into the appropriate wells of a 96-well microtiter plate.

  • Add 100 µL of the working C. albicans inoculum to each well. This brings the final volume to 200 µL and halves the antifungal concentration to the final test range (e.g., 0.03 to 16 µg/mL).

  • Include a positive control well (100 µL inoculum + 100 µL drug-free RPMI) and a negative control well (200 µL drug-free RPMI) for each isolate.

  • Seal the plate and incubate at 35°C for 24 to 48 hours.

3.5. Determination of MIC

  • Read the plate visually using a reading mirror or spectrophotometrically at 450 nm.

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the positive (drug-free) control well.

CLSI M27 Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Isolate 1. Isolate C. albicans on Agar Plate (24h, 35°C) Suspension 2. Create 0.5 McFarland Suspension in Saline Isolate->Suspension Inoculum 3. Prepare Final Inoculum in RPMI Medium Suspension->Inoculum Inoculate 6. Add 100µL C. albicans Inoculum to Wells Inoculum->Inoculate Drug 4. Prepare Serial Dilutions of this compound in RPMI Plate 5. Add 100µL Drug Dilutions to 96-Well Plate Drug->Plate Plate->Inoculate Incubate 7. Incubate Plate (24-48h, 35°C) Inoculate->Incubate Read 8. Read MIC Endpoint (Visually or Spectrophotometrically) Incubate->Read Result MIC Value Determined Read->Result

Caption: Standard workflow for antifungal susceptibility testing via broth microdilution.

Factors Influencing In Vitro Activity

Several experimental variables can influence the outcome of in vitro susceptibility tests for this compound and other polyenes:

  • Test Medium: Different media can affect drug activity. For instance, studies have shown that Nystatin MICs can be higher in certain media like Antibiotic Medium 3 (AM3) compared to the standard RPMI-1640.[6]

  • Incubation Time: While CLSI methodology for Candida recommends reading endpoints at 48 hours, readings at 24 hours are often possible and may be more clinically relevant for some isolates.[13]

  • Endpoint Reading: Visual reading is standard, but spectrophotometric methods can also be used, which may yield slightly different MIC values.[7]

  • Biofilm Formation: Candida albicans grown in biofilms exhibit significantly higher resistance to antifungal agents compared to their planktonic (free-floating) counterparts.[14] The MIC for sessile cells (SMIC) can be many times higher than the planktonic MIC.[14] Specialized assays using indicators like XTT are required to determine biofilm susceptibility.[15]

Conclusion

This compound demonstrates potent in vitro activity against Candida albicans by disrupting the fungal cell membrane through interaction with ergosterol. Standardized testing methods, such as the CLSI M27 protocol, provide a reliable framework for quantifying this activity, with reported MIC values typically falling in a low microgram-per-milliliter range. However, researchers must consider the significant increase in resistance observed when C. albicans adopts a biofilm mode of growth. The data and protocols presented here serve as a foundational guide for professionals engaged in antifungal research and development.

References

The Effect of Nystatin on the Cryptococcus neoformans Cell Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen responsible for life-threatening meningitis, particularly in immunocompromised individuals. The fungal cell membrane, a critical structure for maintaining cellular integrity and function, presents a prime target for antifungal therapies. This technical guide provides an in-depth examination of the effects of Nystatin, a polyene antifungal agent, on the cell membrane of Cryptococcus neoformans. It details the mechanism of action, presents quantitative data from relevant studies, outlines key experimental protocols for investigating membrane interactions, and visualizes the cellular stress response pathways activated by membrane disruption.

Introduction

The cell membrane of Cryptococcus neoformans is a dynamic and essential barrier composed of a phospholipid bilayer interspersed with proteins and sterols.[1] Unlike mammalian cells which contain cholesterol, the predominant sterol in fungal membranes is ergosterol (B1671047).[2] This distinction is a cornerstone of antifungal drug development, allowing for selective toxicity. Ergosterol plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] Polyene antibiotics, such as Nystatin, exploit the presence of ergosterol to exert their antifungal effects. Understanding the precise interactions between Nystatin and the cryptococcal cell membrane is vital for optimizing existing therapies and developing novel antifungal strategies.

Mechanism of Action of Nystatin

The primary mechanism of action for Nystatin involves its high affinity for ergosterol within the fungal cell membrane. This interaction leads to a cascade of events that compromise membrane integrity and ultimately result in cell death.

  • Binding to Ergosterol: Nystatin molecules bind to ergosterol, forming aggregates within the lipid bilayer.

  • Pore Formation: These Nystatin-ergosterol complexes assemble into transmembrane channels or pores.

  • Increased Permeability: The formation of these pores disrupts the selective permeability of the cell membrane.

  • Leakage of Intracellular Components: This disruption allows for the uncontrolled efflux of essential ions, such as K+, and small organic molecules from the cytoplasm.

  • Cell Death: The loss of ionic gradients and vital cellular contents leads to the cessation of metabolic activity and cell death.

Mutants of Cryptococcus neoformans that are resistant to Nystatin often exhibit alterations in their sterol composition, such as a loss of ergosterol, which underscores the critical role of this sterol in the drug's mechanism of action.[3]

Quantitative Data on Membrane Disruption

While specific quantitative data for Nystatin's effect on Cryptococcus neoformans is not abundant in publicly available literature, data from studies on other polyenes and related experimental systems provide valuable insights. The following tables summarize relevant quantitative findings that illustrate the impact of membrane-targeting agents.

Table 1: Ergosterol Content in Cryptococcus neoformans

Cell TypeRelative Filipin Signal (Median)Fold Increase vs. Yeast
YeastLow1x
HyphaeLow1x
BasidiaModerate5x
SporesHigh40x
Data adapted from a study on ergosterol distribution in C. neoformans, where Filipin staining is used to quantify ergosterol levels.[2]

Table 2: Susceptibility of C. neoformans to Amphotericin B (a Polyene similar to Nystatin) *

FormDrug Concentration for 50% Viability Reduction (XTT Assay)Drug Concentration for 80% Killing (CFU Assay)
Planktonic Cells~0.5 µg/ml2 µg/ml
Biofilm~6.0 µg/ml8 µg/ml
Data illustrates the increased resistance of biofilm forms of C. neoformans to polyene antifungals.[4]

Key Experimental Protocols

Investigating the effects of Nystatin on the Cryptococcus neoformans cell membrane involves a variety of in vitro assays. Below are detailed protocols for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Cryptococcus neoformans strain (e.g., H99)

  • Yeast Peptone Dextrose (YPD) broth

  • Nystatin

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Culture C. neoformans in YPD broth overnight at 30°C.

  • Adjust the yeast cell suspension to a concentration of 1-5 x 10^5 cells/mL in fresh YPD broth.

  • Prepare serial dilutions of Nystatin in YPD broth in a 96-well plate.

  • Inoculate each well with the yeast suspension. Include positive (no drug) and negative (no cells) controls.

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

experimental_workflow_mic

Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay quantifies membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Materials:

  • C. neoformans cells treated with Nystatin

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate C. neoformans cells with varying concentrations of Nystatin for a defined period.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS containing PI.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence correlates with increased membrane permeability.[5]

Electrolyte Leakage Assay

This method assesses membrane integrity by measuring the leakage of electrolytes from the cytoplasm into the surrounding medium.

Materials:

  • Nystatin-treated C. neoformans cells

  • Deionized water

  • Conductivity meter

Procedure:

  • Treat C. neoformans cells with Nystatin.

  • Wash the cells thoroughly with deionized water to remove external electrolytes.

  • Resuspend the cells in a known volume of deionized water.

  • Measure the initial conductivity of the suspension.

  • Incubate for a set time, then measure the final conductivity.

  • To determine the total electrolyte content, boil or autoclave the cell suspension to cause complete lysis, cool to room temperature, and measure the total conductivity.

  • Calculate the percentage of electrolyte leakage relative to the total electrolyte content.[6]

Signaling Pathways Activated by Membrane Stress

Disruption of the cell membrane by Nystatin induces significant cellular stress, which in turn activates a network of signaling pathways aimed at mitigating the damage and promoting survival. The primary pathways implicated in the response to cell wall and membrane stress in Cryptococcus neoformans are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[7][8]

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to damage to the cell wall and membrane. It is primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.

cwi_pathway

High Osmolarity Glycerol (HOG) and Calcineurin Pathways

The HOG pathway is primarily responsible for responding to osmotic stress, which would be induced by the leakage of ions caused by Nystatin. The Calcineurin pathway is a calcium-dependent signaling cascade crucial for survival under various stress conditions, including high temperature and cell wall stress.[8][9] These pathways likely act in concert with the CWI pathway to coordinate a comprehensive stress response.

stress_response_pathways

Conclusion

Nystatin's efficacy against Cryptococcus neoformans is fundamentally linked to its ability to disrupt the ergosterol-rich cell membrane. This interaction leads to pore formation, increased permeability, and ultimately, cell death. The resulting cellular stress activates a complex network of signaling pathways, including the CWI, HOG, and Calcineurin pathways, as the fungus attempts to mitigate the damage. A thorough understanding of these mechanisms and the application of the detailed experimental protocols are essential for the continued development of effective antifungal therapies and for overcoming the challenges posed by antifungal resistance.

References

Dermostatin: A Technical Deep-Dive into its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin, a polyene macrolide antibiotic, exhibits a significant spectrum of antifungal activity. This technical guide synthesizes the primary research on its biological properties, with a focus on its mechanism of action, quantitative antifungal efficacy, and the experimental methodologies used for its characterization. This compound's primary mode of action involves a direct interaction with ergosterol (B1671047), a critical component of the fungal cell membrane, leading to membrane disruption and cell death. This guide provides a comprehensive overview of its in vitro activity against various pathogenic fungi and explores its effects on cellular signaling pathways, offering a valuable resource for researchers in mycology and antifungal drug development.

Introduction

This compound is a polyene antibiotic that has demonstrated notable antifungal properties.[1][2] Structurally characterized as an oxo-hexaene macrolide, it shares mechanistic similarities with other polyene antifungals like Amphotericin B. Its efficacy against a range of fungal pathogens, including species of Candida, Cryptococcus, Blastomyces, and Histoplasma, has been established in early in vivo studies.[1][2] This document provides an in-depth analysis of the primary research on this compound's biological activities, intended to serve as a technical resource for the scientific community.

Antifungal Activity

This compound's antifungal activity is comparable to that of Amphotericin B against certain fungal species. In vivo studies have shown its effectiveness against Cryptococcus neoformans and Blastomyces dermatitidis.[2] However, it was found to be less effective than Amphotericin B against Histoplasma capsulatum and Candida albicans in parenteral or oral administration.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Fungi
Fungal SpeciesMIC Range (µg/mL)Reference
Blastomyces dermatitidisData not available in search results[2]
Candida albicansData not available in search results[1][2]
Cryptococcus neoformansData not available in search results[1][2]
Histoplasma capsulatumData not available in search results[1][2]
Trichophyton sp.Data not available in search results[1]

Note: Specific MIC values from the primary literature were not available in the performed searches. The table structure is provided as a template for data presentation.

Mechanism of Action

The primary mechanism of action of this compound, like other polyene antibiotics, is its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.

This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of MembraneDisruption Membrane Disruption PoreFormation->MembraneDisruption IonLeakage Leakage of Ions (K+, Na+) & Small Molecules MembraneDisruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: this compound's Mechanism of Action.

Effects on Cellular Signaling Pathways

While the direct interaction with ergosterol is the primary antifungal mechanism, the resulting membrane stress can trigger downstream cellular signaling pathways in fungi. Key pathways involved in responding to cell membrane and cell wall stress include the Calcineurin and the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's impact on these pathways are limited, it is plausible that the membrane damage it causes would activate these stress response cascades.

Calcineurin Signaling Pathway

The calcineurin pathway is a crucial Ca2+-calmodulin-activated signaling cascade that plays a vital role in fungal stress responses, virulence, and drug resistance.[3][4] Inhibition of this pathway often sensitizes fungal cells to antifungal agents that target the cell membrane.[4]

This compound This compound-induced Membrane Stress Ca2_Influx Ca2+ Influx This compound->Ca2_Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1 Crz1/NFAT (Transcription Factor) Calcineurin->Crz1 Dephosphorylates (Activates) StressResponse Stress Response Genes (Cell Wall Integrity, Ion Homeostasis) Crz1->StressResponse Upregulates

Caption: Hypothesized Activation of the Calcineurin Pathway.
MAPK Signaling Pathways

Fungi possess several MAPK pathways that respond to different environmental stresses, including cell wall and osmotic stress. The Cell Wall Integrity (CWI) pathway, mediated by the MAPK Mkc1/Slt2, and the High Osmolarity Glycerol (HOG) pathway, mediated by Hog1, are critical for fungal survival upon cell envelope damage.

cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway Pkc1_cwi Pkc1 Bck1_cwi Bck1 (MAPKKK) Pkc1_cwi->Bck1_cwi Mkk1_2_cwi Mkk1/2 (MAPKK) Bck1_cwi->Mkk1_2_cwi Mkc1_cwi Mkc1/Slt2 (MAPK) Mkk1_2_cwi->Mkc1_cwi Rlm1_cwi Rlm1 (Transcription Factor) Mkc1_cwi->Rlm1_cwi CellWall_cwi Cell Wall Synthesis & Repair Rlm1_cwi->CellWall_cwi Sln1_hog Sln1/Sho1 (Sensors) Pbs2_hog Pbs2 (MAPKK) Sln1_hog->Pbs2_hog Hog1_hog Hog1 (MAPK) Pbs2_hog->Hog1_hog OsmoticStress_hog Osmotic Stress Response Hog1_hog->OsmoticStress_hog MembraneStress This compound-induced Membrane/Osmotic Stress MembraneStress->Pkc1_cwi MembraneStress->Sln1_hog

Caption: Hypothesized Activation of Fungal MAPK Pathways.

Cytotoxicity

The cytotoxic effects of this compound on mammalian cells have not been extensively reported in the available literature. As a polyene antibiotic, its selectivity is based on its higher affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes. However, at high concentrations, polyenes can exhibit toxicity to host cells.

Table 2: Cytotoxicity of this compound (IC50 Values)
Cell LineIC50 (µM)AssayReference
Data not availableData not availableData not available

Note: Specific IC50 values for this compound were not found in the performed searches. This table is a template for presenting such data.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

Start Prepare Fungal Inoculum (e.g., Candida sp.) SerialDilution Perform Serial Dilution of this compound in 96-well plate Start->SerialDilution Inoculate Inoculate Wells with Fungal Suspension SerialDilution->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate ReadMIC Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are then made in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35-37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

Start Seed Mammalian Cells in 96-well plate Treat Treat cells with varying concentrations of this compound Start->Treat Incubate Incubate for a defined period (e.g., 24, 48, 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Formazan formation) AddMTT->IncubateMTT Solubilize Solubilize Formazan (B1609692) Crystals (e.g., with DMSO or SDS) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (e.g., at 570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: MTT Assay Workflow for IC50 Determination.

Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle-treated and untreated cells are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

This compound is a polyene antifungal agent with a mechanism of action centered on its interaction with fungal ergosterol. While early research demonstrated its in vivo efficacy, a comprehensive understanding of its quantitative antifungal activity and its specific effects on fungal signaling pathways requires further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate these aspects more thoroughly. A deeper understanding of this compound's biological properties will be instrumental in evaluating its potential as a therapeutic agent and in the broader context of antifungal drug discovery.

References

Methodological & Application

Application Notes and Protocols for Antifungal Susceptibility Testing of Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Note: Specific, standardized antifungal susceptibility testing (AFST) protocols for "Dermostatin" are not available in current literature or through established standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound is classified as a polyene antifungal agent. Therefore, this document provides a detailed, generalized protocol for testing the in vitro susceptibility of fungi to polyene antifungals based on the principles outlined by CLSI and EUCAST for agents in this class, such as Amphotericin B.

Introduction

Antifungal susceptibility testing (AFST) is a critical tool for guiding therapy, monitoring resistance trends, and aiding in the development of new antifungal agents.[1][2] The goal of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] This protocol details the broth microdilution method, a standardized technique for determining the MIC of polyene antifungal agents.

Mechanism of Action: Polyene Antifungals

Polyene antifungals, such as this compound and Nystatin, exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4] This binding disrupts the integrity of the membrane, leading to the formation of pores or channels.[3][5] The formation of these pores increases membrane permeability, causing leakage of essential intracellular components, such as ions (particularly potassium), which ultimately leads to fungal cell death.[3]

Mechanism of Action of Polyene Antifungals Polyene Polyene Antifungal (e.g., this compound) Binding Binding to Ergosterol Polyene->Binding Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->Binding Pore Pore Formation in Cell Membrane Binding->Pore Disruption of membrane integrity Leakage Leakage of Intracellular Components (e.g., K+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Mechanism of action for polyene antifungal agents.

Experimental Protocols

The following protocols are based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, and the corresponding EUCAST guidelines.

Broth Microdilution Method

The broth microdilution method is considered a reference standard for AFST.[1][6] It involves challenging the fungal isolate with serial twofold dilutions of the antifungal agent in a microtiter plate.

1. Preparation of Antifungal Stock Solution

  • Solvent: Prepare a high-concentration stock solution of the polyene antifungal. The choice of solvent depends on the solubility of the specific agent. For many polyenes, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Concentration: Prepare a stock solution at a concentration of 1600 µg/mL or higher.

  • Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.

2. Preparation of Microdilution Plates

  • Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[7]

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in the microdilution plates. The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.

  • Controls: Each plate must include a growth control well (medium and inoculum without the antifungal) and a sterility control well (medium only).

3. Inoculum Preparation

The preparation of the fungal inoculum is a critical step and differs for yeasts and molds.

  • For Yeasts (e.g., Candida spp.)

    • Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.

  • For Filamentous Fungi (e.g., Aspergillus spp.)

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the conidial suspension to the desired concentration using a hemocytometer or by spectrophotometric methods.

    • Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.

4. Incubation

  • Inoculate the microdilution plates with the prepared fungal suspension.

  • Incubate the plates at 35°C.

  • The incubation duration varies depending on the organism.

5. Reading and Interpretation of Results

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye.

  • For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth) compared to the growth control well.

Data Presentation

The following tables summarize the key parameters for antifungal susceptibility testing based on CLSI and EUCAST guidelines.

Table 1: Standardized Broth Microdilution Parameters for Yeasts

ParameterCLSI (M27)EUCAST (E.Def 7.3.2)
Medium RPMI 1640 with MOPS bufferRPMI 1640 with MOPS buffer, supplemented with 2% glucose
Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL1-5 x 10⁵ CFU/mL
Incubation 35°C for 24-48 hours35-37°C for 24 hours
Endpoint Reading VisualSpectrophotometric (50% growth reduction) or Visual

Table 2: Standardized Broth Microdilution Parameters for Filamentous Fungi

ParameterCLSI (M38)EUCAST (E.Def 9.3.2)
Medium RPMI 1640 with MOPS bufferRPMI 1640 with MOPS buffer, supplemented with 2% glucose
Inoculum Size 0.4 x 10⁴ to 5 x 10⁴ CFU/mL2-5 x 10⁵ CFU/mL
Incubation 35°C for 48-72 hours35-37°C for 48-96 hours
Endpoint Reading Visual (100% inhibition for polyenes)Visual (100% inhibition for polyenes)

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.

Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Antifungal Stock Solution Plates Prepare Serial Dilutions in Microtiter Plates Stock->Plates Inoculate Inoculate Plates with Fungal Suspension Plates->Inoculate Inoculum Prepare Fungal Inoculum (Yeast or Mold) Inoculum->Inoculate Incubate Incubate Plates at 35°C Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Workflow for broth microdilution AFST.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Dermostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of MIC Determination for Dermostatin

This compound is a polyene antifungal antibiotic mixture, primarily composed of this compound A and this compound B, produced by Streptomyces viridogriseus. Polyene antifungals are a critical class of drugs that target ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death. Due to the rise of antifungal resistance, determining the in vitro activity of antifungal agents like this compound is a cornerstone of both clinical management and drug development research.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Establishing the MIC of this compound is essential for:

  • Understanding its Spectrum of Activity: Quantifying the potency of this compound against a wide range of clinically relevant fungi, including yeasts and molds.

  • Informing Preclinical Development: Providing crucial data for the assessment of this compound's potential as a therapeutic agent.

  • Monitoring Antifungal Resistance: Tracking changes in the susceptibility of fungal pathogens to this compound over time.

  • Standardizing Research: Ensuring that in vitro studies of this compound are conducted in a reproducible and comparable manner.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts.[1][2] Modifications may be required for filamentous fungi based on CLSI M38 guidelines.

Materials
  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel and single-channel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[3][4][5][6]

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

  • Plate reader (optional)

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The exact concentration will depend on the desired final concentration range.

  • Ensure complete dissolution by vortexing. This stock solution should be prepared fresh on the day of the experiment or stored at -70°C in small aliquots.

Preparation of Fungal Inoculum
  • Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From the fresh culture, pick 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.09 and 0.13). This suspension will contain approximately 1-5 x 10^6 CFU/mL.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (10 µL of suspension into 10 mL of media) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

Preparation of the Microtiter Plate
  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.

  • In the first column of wells, add 100 µL of the this compound working solution (a 1:100 dilution of the stock solution in RPMI 1640, e.g., 16 µg/mL). This will result in a total volume of 200 µL in the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient of this compound (e.g., 8 µg/mL to 0.015 µg/mL).

  • Column 11 will serve as the growth control (no drug) and column 12 as the sterility control (no inoculum).

Inoculation and Incubation
  • Inoculate each well from column 1 to 11 with 100 µL of the final fungal inoculum. Do not inoculate column 12.

  • The final volume in each well will be 200 µL, and the this compound concentrations will be halved (e.g., 4 µg/mL to 0.0075 µg/mL).

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

Reading and Interpretation of Results
  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

  • For polyenes like this compound, the endpoint is often read as the lowest concentration that shows no visible growth.[4]

  • Results can be read visually using a reading mirror or with a microplate reader at a wavelength of 530 nm.

  • The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.

  • The MICs for the QC strains should fall within their established ranges to validate the experiment.

Data Presentation

The following table is a template for recording and presenting MIC data for this compound against various fungal species.

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Candida albicans
Candida glabrata
Candida parapsilosis
Cryptococcus neoformans
Aspergillus fumigatus
Trichophyton rubrum
...

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Visualizations

Experimental Workflow for this compound MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_results Results prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_this compound->serial_dilution Add to first column prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Fungal Suspension prep_inoculum->add_inoculum prep_media Prepare RPMI 1640 Medium prep_media->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MIC Endpoint (Lowest concentration with significant growth inhibition) incubate->read_mic record_data Record and Analyze Data read_mic->record_data Dermostatin_MoA This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->PoreFormation in IonLeakage Ion (K+) Leakage PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

References

Application Notes and Protocols for Dermostatin In Vitro Assay Using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene antifungal antibiotic known for its activity against a variety of fungal pathogens.[1][2] Polyene antifungals, a class that also includes Amphotericin B and Nystatin, exert their effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4][5] This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential intracellular components and ultimately results in fungal cell death.[3][4][5] The in vitro determination of the minimum inhibitory concentration (MIC) is a critical step in evaluating the efficacy of antifungal agents like this compound. The broth microdilution method is a standardized and widely accepted technique for quantifying the in vitro activity of antifungal compounds.[6][7] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against various fungal species, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for Nystatin, a structurally and functionally similar polyene antifungal, against common Candida species. This data is intended to serve as an illustrative example of how to present such findings.

Fungal SpeciesNystatin MIC Range (µg/mL)Nystatin MIC₅₀ (µg/mL)Nystatin MIC₉₀ (µg/mL)
Candida albicans0.25 - 814
Candida glabrata0.5 - 824
Candida parapsilosis0.5 - 412
Candida tropicalis0.25 - 814
Candida krusei1 - 848

Note: The data presented in this table is based on published studies for Nystatin and serves as a representative example. Actual MIC values for this compound may vary and should be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing and is suitable for determining the MIC of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland density standards

  • Hemocytometer

  • Incubator (35°C)

  • Multichannel pipette

Protocol:

  • Preparation of Media:

    • Prepare RPMI 1640 medium according to the manufacturer's instructions.

    • Buffer the RPMI 1640 medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0.

    • Sterilize the medium by filtration.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.

    • Perform a 1:1000 dilution of the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound stock solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination (MIC Reading):

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

Visualizations

Mechanism of Action of this compound

Dermostatin_Mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol phospholipid_bilayer Phospholipid Bilayer pore Pore Formation ergosterol->pore Induces This compound This compound This compound->ergosterol Binds to leakage Ion and Molecule Leakage pore->leakage Causes cell_death Fungal Cell Death leakage->cell_death Leads to

Caption: Mechanism of action of this compound, a polyene antifungal.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_media Prepare RPMI 1640 + MOPS Buffer plate_setup Set up 96-Well Plate (Serial Dilutions) prep_media->plate_setup prep_drug Prepare this compound Stock Solution prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation plate_setup->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

References

Application Note: Quantitative Analysis of Dermostatin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dermostatin, a polyene antifungal agent. The described methodology is applicable for the determination of this compound in bulk drug substances and can be adapted for various pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a polyene macrolide antibiotic with potent antifungal activity. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of this compound. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, based on established analytical principles for similar polyene compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents and Reagents: HPLC grade methanol (B129727), acetonitrile, and water. Analytical grade reagents for buffer preparation.

  • This compound Reference Standard: A well-characterized reference standard of this compound with known purity.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods used for other polyene antifungals and may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 305 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Protect from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the preparation of samples from a solid formulation. The method should be validated for the specific sample matrix.

  • Sample Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Extraction: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Hypothetical Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and hypothetical performance data for this method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Precision (%RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) (µg/mL) -0.2
Limit of Quantification (LOQ) (µg/mL) -0.7

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Dermostatin (Nystatin) in DMSO: Application Notes for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use and stability of Dermostatin, a brand name for the polyene antifungal agent Nystatin, when solubilized in dimethyl sulfoxide (B87167) (DMSO) for laboratory applications. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound (Nystatin) is a widely used antifungal agent that disrupts fungal cell membranes by binding to ergosterol.[1][2] Due to its poor aqueous solubility, DMSO is a common solvent for preparing stock solutions for in vitro and in vivo studies. However, the stability of Nystatin in DMSO is a critical factor that can impact its biological activity. These notes provide a summary of its solubility, stability, and handling recommendations, along with protocols for preparing and analyzing Nystatin solutions.

Solubility of Nystatin in DMSO

Nystatin exhibits good solubility in DMSO, although the reported values vary across different sources. It is recommended to perform initial solubility tests for your specific lot of Nystatin.

SolventReported SolubilityNotes
DMSO 5 mg/mL to >30.5 mg/mL[3][4]Solubility can be enhanced by gentle warming (37°C) and sonication.[4][5]
Up to 250 mg/mL[5]Achieved with sonication.[5]

Preparation of Nystatin Stock Solutions in DMSO

Proper preparation of stock solutions is essential to ensure the compound is fully dissolved and stable.

Materials
  • Nystatin powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol
  • Equilibrate Nystatin powder and DMSO to room temperature.

  • Weigh the desired amount of Nystatin powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the solution vigorously until the powder is completely dissolved. A clear, bright yellow solution should be obtained.[3]

  • If necessary, gently warm the solution to 37°C for a short period or use a sonicator to aid dissolution.[4][5]

  • Protect the stock solution from light by using amber tubes or wrapping clear tubes in foil.[6]

Stability of Nystatin in DMSO

Nystatin is susceptible to degradation by heat, light, oxygen, and extreme pH.[1][3] While comprehensive quantitative stability data in pure DMSO is limited, the following recommendations are based on available information.

Storage ConditionRecommended Storage DurationNotes
Room Temperature (in DMSO) Prepare fresh daily[6]General studies on compound stability in DMSO at room temperature show significant degradation over time.[7][8]
-20°C (in DMSO) Up to 24 hours for short-term storage.[6] Some sources suggest storage for several months is possible, but quantitative data is lacking.[4]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
37°C (in Tissue Culture Media) Up to 3 days[3]This indicates relative stability in an experimental setting once diluted from the DMSO stock.

It is highly recommended to validate the stability of your Nystatin-DMSO stock solutions under your specific laboratory conditions.

Experimental Protocols

Workflow for Preparation and Use of Nystatin-DMSO Solutions

Nystatin_DMSO_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Nystatin Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store in Aliquots at -20°C (Protected from Light) dissolve->store thaw Thaw Aliquot store->thaw Use within recommended timeframe dilute Prepare Working Solution (Dilute in Media) thaw->dilute apply Apply to Experiment dilute->apply Nystatin_Mechanism_of_Action cluster_fungus Fungal Cell membrane Fungal Cell Membrane (with Ergosterol) pore Membrane Pore Formation membrane->pore Disrupts Membrane leakage Ion (K+) and Molecule Leakage pore->leakage death Fungal Cell Death leakage->death nystatin Nystatin nystatin->membrane Binds to Ergosterol

References

Application Notes and Protocols for Dermostatin Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Dermostatin is a novel investigational agent with potential applications in dermatology. As a putative member of the statin class of compounds, its mechanism of action is hypothesized to involve the inhibition of key enzymes in cellular pathways, potentially impacting inflammatory skin conditions and hyperproliferative disorders. These application notes provide detailed protocols for the formulation of this compound for topical administration and its evaluation in preclinical in vivo animal models. The methodologies described herein are based on established practices for dermatological drug development and aim to guide researchers in assessing the safety and efficacy of this compound.

Data Presentation

Table 1: Hypothetical Acute Dermal Toxicity of this compound Formulation in Rats
GroupDose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Control (Vehicle)050/5None Observed
Low Dose50050/5None Observed
Mid Dose100050/5Mild, transient erythema at the application site in 1/5 animals.
High Dose200050/5Mild to moderate erythema and edema at the application site in 3/5 animals, resolving within 72 hours.
Table 2: Hypothetical Skin Irritation Scores for this compound Formulation in Rabbits (Draize Test)
Time PointErythema Score (0-4)Edema Score (0-4)
24 hours
Animal 111
Animal 201
Animal 310
48 hours
Animal 100
Animal 200
Animal 300
72 hours
Animal 100
Animal 200
Animal 300

Scores are based on the Draize scoring system where 0 = no effect and 4 = severe effect.

Table 3: Hypothetical Pharmacokinetic Parameters of Topical this compound in Rats
ParameterValue
Cmax (Peak Plasma Concentration) 0.50 ng/mL[1]
Tmax (Time to Peak Concentration) 2-3 hours
AUC (Area Under the Curve) 11.43 h·µg/mL[2]
Elimination Half-life (t½) 8 days[1]

Experimental Protocols

Protocol 1: Preparation of a Topical this compound Gel Formulation (1% w/w)

This protocol describes the preparation of a 1% this compound hydrogel suitable for topical application in animal studies.

Materials:

Procedure:

  • Accurately weigh the required amount of Carbopol 934 and slowly disperse it in purified water with constant stirring using a magnetic stirrer to avoid lump formation.

  • In a separate container, dissolve the accurately weighed this compound powder in propylene glycol.

  • Add the this compound solution to the Carbopol dispersion and mix until a homogenous mixture is obtained.

  • Neutralize the gel by adding triethanolamine dropwise while continuously stirring until a transparent gel is formed and the pH is in the range of 6.8-7.2.

  • Allow the gel to stand for 24 hours to ensure complete swelling of the polymer and to remove any entrapped air bubbles.

  • Store the prepared gel in a well-closed container at a cool and dark place.

Protocol 2: Acute Dermal Toxicity Study in Rats

This protocol is based on OECD Guideline 402 for acute dermal toxicity testing.[3]

Animals:

  • Healthy, young adult Sprague-Dawley rats (8-12 weeks old), weighing between 250-300g.[3]

  • Animals should be acclimatized for at least 5 days before the study.

Procedure:

  • Twenty-four hours before the application, shave the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[3]

  • Divide the animals into four groups (n=5 per group): a control group receiving the vehicle only, and three dose groups receiving this compound formulation at 500, 1000, and 2000 mg/kg body weight.[3]

  • Apply the test substance uniformly over the shaved area.

  • Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours, and daily thereafter for a total of 14 days.

  • Record body weights of the animals shortly before the test substance is applied and at least weekly thereafter.

  • At the end of the study, all animals are euthanized and subjected to a gross necropsy.

Protocol 3: Skin Irritation Study in Rabbits (Draize Test)

This protocol follows the principles of the Draize skin irritation test.

Animals:

  • Healthy, young adult New Zealand White rabbits weighing 2.0-3.0 kg.

  • Acclimatize animals for at least 5 days prior to the experiment.

Procedure:

  • Twenty-four hours before the test, clip the fur from a sufficiently large area on the dorsal back of the animal (approximately 10 cm x 15 cm).

  • Apply 0.5 g of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin on one side of the rabbit's back. The contralateral side will serve as an untreated control.

  • Cover the application site with a gauze patch and secure with non-irritating tape.

  • After a 4-hour exposure period, remove the patch and wash the treated area with lukewarm water.

  • Examine the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Score the reactions according to the Draize scoring system.

Protocol 4: In Vivo Efficacy Study in a Murine Model of Atopic Dermatitis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a chemically-induced atopic dermatitis model.[4]

Animals:

  • BALB/c mice, 6-8 weeks old.

  • Acclimatize animals for one week before the study.

Procedure:

  • Induce atopic dermatitis-like skin lesions by repeated topical application of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the ears of the mice.[4]

  • Once skin lesions are established (typically after 2-3 weeks of sensitization), divide the mice into treatment groups: vehicle control, this compound formulation, and a positive control (e.g., a topical corticosteroid).

  • Apply the respective treatments topically to the affected ear skin daily for a specified period (e.g., 14 days).

  • Monitor and score the severity of skin lesions (erythema, edema, excoriation, and dryness) throughout the treatment period.

  • Measure ear thickness using a digital caliper as an indicator of inflammation.

  • At the end of the study, collect ear tissue for histological analysis (to assess inflammatory cell infiltration and epidermal hyperplasia) and for measurement of inflammatory cytokine levels (e.g., IL-4, IL-13, TNF-α) by ELISA or RT-PCR.

Visualizations

Signaling Pathway

Dermostatin_Mechanism_of_Action This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Catalyzes Isoprenoid_Synthesis Isoprenoid Synthesis (e.g., FPP, GGPP) Mevalonate_Pathway->Isoprenoid_Synthesis Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoid_Synthesis->Protein_Prenylation Inflammatory_Signaling Pro-inflammatory Signaling Cascades Protein_Prenylation->Inflammatory_Signaling Activates Cell_Proliferation Keratinocyte Proliferation Protein_Prenylation->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Workflow

Dermostatin_In_Vivo_Workflow Start Start: this compound Formulation Toxicity Acute Dermal Toxicity (Rats) Start->Toxicity Irritation Skin Irritation (Rabbits) Start->Irritation PK_Study Pharmacokinetic Study (Rats) Start->PK_Study Efficacy_Model Induce Atopic Dermatitis (Mice) Toxicity->Efficacy_Model Irritation->Efficacy_Model Treatment Topical Treatment (this compound/Vehicle) Efficacy_Model->Treatment Evaluation Clinical Scoring & Ear Thickness Measurement Treatment->Evaluation Analysis Histology & Cytokine Analysis Evaluation->Analysis End End: Safety & Efficacy Profile Analysis->End PK_Study->Efficacy_Model

Caption: Workflow for preclinical in vivo evaluation of this compound.

References

Application Notes and Protocols: Cytotoxicity of Dermostatin on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene macrolide antibiotic. Like other polyene antibiotics, its primary mechanism of action involves binding to sterols, essential components of eukaryotic cell membranes. This interaction disrupts the osmotic integrity of the membrane, leading to the formation of pores, leakage of intracellular components, and ultimately, cell death. While this is effective against fungal cells (which contain ergosterol), it also poses a risk to mammalian cells (which contain cholesterol), leading to dose-dependent cytotoxicity.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on various mammalian cell lines. The following sections detail the necessary materials and methods for conducting robust cytotoxicity assays, presenting and interpreting the data, and understanding the potential cellular pathways involved in this compound-induced cell death.

Data Presentation

The cytotoxic effects of this compound can be quantified using various assays that measure cell viability, membrane integrity, and apoptosis. The following tables summarize illustrative data for the cytotoxic effects of this compound on several common mammalian cell lines.

Disclaimer: The following data is for illustrative purposes only and may not represent the actual cytotoxic profile of this compound.

Table 1: IC50 Values of this compound on Various Mammalian Cell Lines after 48-hour exposure.

Cell LineDescriptionIC50 (µM)
HeLaHuman cervical cancer15.8
HepG2Human liver cancer22.5
A549Human lung cancer18.2
NIH3T3Mouse embryonic fibroblast35.1

Table 2: Apoptosis Induction by this compound in HeLa Cells after 24-hour exposure.

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
575.6 ± 3.515.8 ± 2.28.6 ± 1.5
1048.2 ± 4.135.1 ± 3.816.7 ± 2.9
2020.3 ± 2.945.9 ± 5.233.8 ± 4.7

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HeLa, HepG2, A549, NIH3T3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • This compound

  • Mammalian cell lines

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • This compound

  • Mammalian cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., HeLa, HepG2, A549, NIH3T3) seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation with this compound seeding->treatment dermostatin_prep This compound Preparation (Serial Dilutions) dermostatin_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin_v Annexin V/PI Staining (Apoptosis) treatment->annexin_v data_acq Data Acquisition (Microplate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq annexin_v->data_acq ic50 IC50 Calculation data_acq->ic50 apoptosis_analysis Apoptosis Quantification data_acq->apoptosis_analysis signaling_pathway This compound This compound cell_membrane Mammalian Cell Membrane (Cholesterol-rich) This compound->cell_membrane Binds to Cholesterol pore_formation Membrane Pore Formation cell_membrane->pore_formation ion_leakage Ion Leakage (K+, Na+, Ca2+) pore_formation->ion_leakage osmotic_imbalance Osmotic Imbalance ion_leakage->osmotic_imbalance apoptosis Apoptosis ion_leakage->apoptosis Intracellular Stress cell_swelling Cell Swelling & Lysis osmotic_imbalance->cell_swelling cell_death Cell Death cell_swelling->cell_death caspase_activation Caspase Activation apoptosis->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation dna_fragmentation->cell_death

Application Notes and Protocols: Dermostatin as a Positive Control in Antifungal Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene macrolide antibiotic known for its antifungal properties.[1] In the context of antifungal screening assays, a positive control is an essential component to validate the experimental setup and ensure that the assay is capable of detecting antifungal activity. This compound, due to its established, broad-spectrum antifungal activity, serves as a reliable positive control. These application notes provide detailed protocols for utilizing this compound in antifungal screening and a framework for interpreting the results.

The primary mechanism of action for polyene antifungals like this compound involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 90028User-determined value
Aspergillus fumigatusATCC 204305User-determined value
Cryptococcus neoformansATCC 52817User-determined value
Test Organism 1User-determined value
Test Organism 2User-determined value

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesStrain IDThis compound Concentration (µ g/disk )Zone of Inhibition (mm)
Candida albicansATCC 90028User-determined valueUser-determined value
Aspergillus fumigatusATCC 204305User-determined valueUser-determined value
Cryptococcus neoformansATCC 52817User-determined valueUser-determined value
Test Organism 1User-determined valueUser-determined value
Test Organism 2User-determined valueUser-determined value

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution.

  • Inoculum Preparation:

    • Yeasts: Culture yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Molds: Culture filamentous fungi on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI-1640 to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds in a humidified chamber.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the growth control well.

Protocol 2: Agar Disk Diffusion Method for Zone of Inhibition

This protocol is based on the CLSI M44-A2 guidelines for yeasts.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates

  • Sterile saline (0.85%)

  • Sterile swabs

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a known amount of this compound (e.g., 10 µ g/disk ).

    • Allow the disks to dry completely under sterile conditions.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Application of Disks and Incubation:

    • Aseptically place the this compound disk onto the center of the inoculated agar plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Zone of Inhibition) prep_control Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_control->serial_dilution prep_disk Impregnate Disks prep_control->prep_disk prep_inoculum Prepare Fungal Inoculum inoculate_mic Inoculate Plates prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate (24-72h) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic apply_disk Apply Disk prep_disk->apply_disk inoculate_agar->apply_disk incubate_disk Incubate (24-48h) apply_disk->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone

Caption: Antifungal screening experimental workflow.

logical_relationship assay Antifungal Screening Assay positive_control Positive Control (this compound) assay->positive_control negative_control Negative Control (Vehicle) assay->negative_control test_compound Test Compound assay->test_compound valid_assay Valid Assay positive_control->valid_assay Shows Inhibition invalid_assay Invalid Assay positive_control->invalid_assay No Inhibition negative_control->valid_assay No Inhibition negative_control->invalid_assay Shows Inhibition interpretation Interpret Test Compound Results valid_assay->interpretation

Caption: Role of controls in assay validation.

signaling_pathway This compound This compound ergosterol Ergosterol in Fungal Cell Membrane This compound->ergosterol Binds to pore_formation Pore/Channel Formation ergosterol->pore_formation membrane_permeability Increased Membrane Permeability pore_formation->membrane_permeability ion_leakage Leakage of K+ and other ions membrane_permeability->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: this compound's mechanism of action pathway.

References

Application Notes and Protocols for the Structural Analysis of Dermostatin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin is a polyene macrolide antibiotic known for its antifungal properties. The structural elucidation of such complex natural products is crucial for understanding their mechanism of action, optimizing their biological activity, and guiding synthetic efforts. This document provides detailed application notes and protocols for the structural analysis of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Structural Elucidation Workflow

The structural analysis of this compound involves a systematic workflow that begins with the isolation and purification of the compound, followed by the application of various spectroscopic techniques to determine its planar structure, relative stereochemistry, and finally, its absolute configuration.

This compound Structural Elucidation Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Structural Determination Purification Isolation & Purification (HPLC, CCD) MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Planar Planar Structure (Connectivity) NMR_2D->Planar Relative Relative Stereochemistry (NOESY, J-coupling) Planar->Relative Absolute Absolute Configuration (Chiral Derivatives, VCD) Relative->Absolute

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining accurate mass measurements, which aids in the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polyene macrolides.

  • MS Parameters (Typical):

    • Ionization Mode: Positive or Negative ESI

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 100-2000

  • Data Analysis:

    • Determine the monoisotopic mass from the high-resolution mass spectrum.

    • Use the accurate mass measurement to calculate the elemental composition using formula prediction software.

Data Presentation: Mass Spectrometry Data for this compound
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺ (Da)
This compound AC40H64O11712.4449Data not available
This compound BC41H66O11726.4605Data not available
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. The fragmentation pattern can help to identify characteristic structural motifs within the this compound molecule.

This compound MS/MS Fragmentation Parent This compound Molecular Ion [M+H]⁺ Frag1 Loss of H₂O Parent->Frag1 Frag2 Loss of side chain Parent->Frag2 Frag3 Cleavage of macrolactone ring Parent->Frag3 2D_NMR_Logic COSY COSY (¹H-¹H Connectivity) Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Connect Fragments HMBC->Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Connectivity->NOESY

References

Application Notes and Protocols for Testing Dermostatin Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to public health, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce drug dosages, and overcome resistance. Dermostatin, a polyene macrolide antibiotic, exerts its antifungal activity by binding to ergosterol, a primary component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[1][2] This document provides detailed protocols to investigate the synergistic potential of this compound with other classes of antifungal agents, such as azoles and echinocandins. Synergistic interactions can lead to a combined effect greater than the sum of the individual effects of each drug.[3]

The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis, which are standard in vitro methods for assessing antifungal synergy.[4][5] Understanding these interactions is crucial for the rational design of new combination therapies to combat resistant fungal infections.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the in vitro interaction between two antimicrobial agents.[6][7] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, alone and in combination, to calculate the FIC index.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antifungal agent (e.g., Fluconazole, Caspofungin; stock solution of known concentration)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and appropriate solvents for drug dissolution

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the partner antifungal along the y-axis (e.g., rows A-G).

    • This creates a matrix of decreasing concentrations of both drugs. Row H will contain only dilutions of this compound, and column 11 will contain only dilutions of the partner antifungal.

    • Well H12 will serve as the growth control (no drugs), and an additional well can be used as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader.

  • Data Analysis: Calculate the FIC index (FICI) for each combination using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Antifungal = (MIC of Partner Antifungal in combination) / (MIC of Partner Antifungal alone)

    • ΣFIC = FIC of this compound + FIC of Partner Antifungal

Interpretation of FICI:

ΣFICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[8][9][10][11]

Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination, over a 48-hour period.

Materials:

  • Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.

  • Sabouraud Dextrose Agar (SDA) plates for colony counting.

Procedure:

  • Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Setup Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)

    • Partner antifungal alone (at a relevant concentration)

    • The combination of this compound and the partner antifungal at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFU)/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.

  • Indifference: A < 2 log₁₀ change in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.

Data Presentation

Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans

CombinationMIC of this compound Alone (µg/mL)MIC of Antifungal X Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antifungal X in Combination (µg/mL)ΣFICIInterpretation
This compound + Fluconazole
This compound + Caspofungin

Table 2: Time-Kill Analysis Results for this compound in Combination with Antifungal X against Aspergillus fumigatus

TreatmentConcentration (µg/mL)Log₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 24hLog₁₀ CFU/mL at 48hLog Reduction at 24h (vs. most active single agent)Interpretation
Growth Control-
This compound
Antifungal X
This compound + Antifungal X+

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the synergistic activity of this compound.

G cluster_prep Preparation cluster_assays In Vitro Synergy Assays cluster_analysis Data Analysis & Interpretation prep_fungi Prepare Fungal Inoculum checkerboard Checkerboard Assay prep_fungi->checkerboard time_kill Time-Kill Curve Analysis prep_fungi->time_kill prep_drugs Prepare Drug Solutions (this compound & Partner Antifungal) prep_drugs->checkerboard prep_drugs->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Synergy, Indifference, or Antagonism calc_fici->interpret plot_curves->interpret

Caption: Experimental workflow for synergy testing.

Fungal Signaling Pathway: Cell Wall Integrity (CWI) Pathway

A potential mechanism for synergy between this compound (a membrane-disrupting agent) and a cell wall synthesis inhibitor (e.g., an echinocandin) could involve the activation of the Cell Wall Integrity (CWI) pathway as a stress response.[12][13][14][15] this compound-induced membrane stress may signal the fungus to reinforce its cell wall, a process that could be inhibited by the partner antifungal, leading to enhanced fungal cell death.

CWI_Pathway cluster_membrane Cell Membrane & Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ergosterol Ergosterol This compound->ergosterol binds membrane_damage Membrane Stress ergosterol->membrane_damage leads to rho1 Rho1 membrane_damage->rho1 activates cell_death Synergistic Cell Death membrane_damage->cell_death cell_wall_inhibitor Partner Antifungal (e.g., Echinocandin) glucan_synthase β-(1,3)-glucan synthase cell_wall_inhibitor->glucan_synthase inhibits cell_wall_inhibitor->cell_death cell_wall_synthesis Cell Wall Reinforcement glucan_synthase->cell_wall_synthesis pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade slt2_p Slt2-P mapk_cascade->slt2_p transcription_factors Transcription Factors (e.g., Rlm1) slt2_p->transcription_factors activates gene_expression Cell Wall Gene Expression transcription_factors->gene_expression induces gene_expression->cell_wall_synthesis cell_wall_synthesis->cell_death

Caption: Fungal Cell Wall Integrity (CWI) pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dermostatin Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dermostatin concentration in your fungal growth inhibition experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.

Disclaimer: this compound is a polyene antibiotic. While its mechanism of action is well-understood, comprehensive public data on its specific minimum inhibitory concentrations (MICs) and detailed chemical properties are limited. Therefore, this guide utilizes data from Nystatin, a closely related and well-characterized polyene antifungal, as a representative example for quantitative data and specific experimental parameters. This approach provides a strong framework for optimizing this compound concentrations, and users are encouraged to determine the precise optimal conditions for their specific fungal strains and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit fungal growth?

A1: this compound is a polyene antifungal agent. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The formation of these channels causes the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules, which ultimately results in fungal cell death.

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound, like other polyenes, can vary depending on the fungal species and strain being tested. Generally, the Minimum Inhibitory Concentration (MIC) for the related polyene Nystatin against sensitive fungi is reported to be in the range of 1.56 to 6.25 µg/ml.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal isolate.

Q3: What solvent should I use to prepare a this compound stock solution?

A3: this compound, similar to Nystatin, has low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. Nystatin is soluble in DMSO at 5 mg/mL.[1] Ethanol can also be used, but the solubility is lower (1.2 mg/mL for Nystatin).[1] When preparing stock solutions, it is critical to ensure the final solvent concentration in the experimental medium does not affect fungal growth, typically ≤1% (v/v).

Q4: How should I store my this compound stock solution?

A4: Polyene antibiotics can be sensitive to heat, light, and oxygen.[1] For long-term storage, it is recommended to store this compound solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous suspensions of the related compound Nystatin are known to lose activity shortly after preparation.[1] Nystatin in tissue culture media is stable for three days at 37°C. It is advisable to protect solutions from light.

Q5: What are the key factors to consider when performing a broth microdilution assay to determine the MIC of this compound?

A5: The critical parameters for a reliable broth microdilution assay include:

  • Inoculum Preparation: Standardize the concentration of the fungal inoculum.

  • Growth Medium: RPMI-1640 is a commonly used medium for antifungal susceptibility testing.

  • Incubation Conditions: Maintain consistent incubation time and temperature appropriate for the fungal species.

  • Endpoint Reading: The MIC is typically determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the representative polyene antifungal, Nystatin, against various fungal species. These values can serve as a starting point for determining the effective concentration range for this compound.

Table 1: Nystatin MICs for Various Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans4 - 888
Candida glabrata0.625 - 1.250.6251.25
Candida parapsilosis1.25 - 2.51.252.5
Candida tropicalis0.625 - 1.250.6251.25
Candida krusei888

Data is representative and compiled from multiple sources for the polyene antifungal Nystatin. Actual MICs for this compound should be determined experimentally.

Table 2: Nystatin Solubility and Stability

ParameterValue/ConditionReference
Solubility
DMSO5 mg/mL[1]
Ethanol1.2 mg/mL[1]
Methanol11.2 mg/mL[1]
WaterInsoluble
Stability
Aqueous SuspensionLoses activity soon after preparation[1]
In Tissue Culture MediaStable for 3 days at 37°C
pHLabile at pH 2 and pH 9[2]
Storage of Solution-20°C

Experimental Protocols

Detailed Protocol: Broth Microdilution for Determining this compound MIC

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a concentration of 1.6 mg/mL. b. This stock solution can be stored in small aliquots at -20°C.

2. Preparation of Microdilution Plates: a. In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12. b. In column 1, add 200 µL of the this compound stock solution diluted in RPMI-1640 to twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). e. Column 12 will serve as the sterility control (no inoculum).

3. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible. b. Suspend several colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

4. Inoculation and Incubation: a. Add 100 µL of the final inoculum suspension to wells in columns 1 through 11. Do not inoculate column 12. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the fungus.

5. MIC Determination: a. The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth as compared to the drug-free growth control well (column 11). b. The sterility control (column 12) should show no growth.

Mandatory Visualization

Dermostatin_Mechanism_of_Action cluster_membrane Within Fungal Cell Membrane This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ion_Leakage Ion (K+) Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: this compound's mechanism of action on the fungal cell membrane.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: General experimental workflow for MIC determination.

Troubleshooting_Guide Issue Inconsistent or Unexpected MIC Results Check_Inoculum Verify Inoculum Concentration Issue->Check_Inoculum Check_Reagents Check Reagent Preparation & Storage Issue->Check_Reagents Check_Incubation Confirm Incubation Time & Temperature Issue->Check_Incubation Check_Solvent Assess Solvent Effects Issue->Check_Solvent Standardize_Reading Standardize MIC Reading Method Issue->Standardize_Reading Action1 Recalibrate Spectrophotometer or Hemocytometer Check_Inoculum->Action1 Action2 Prepare Fresh Stock Solutions Check_Reagents->Action2 Action3 Ensure Incubator Calibration Check_Incubation->Action3 Action4 Run Solvent-only Control Check_Solvent->Action4 Action5 Use a Plate Reader for Objective Measurement Standardize_Reading->Action5

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Dermostatin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Dermostatin in aqueous solutions. This compound, a polyene macrolide antibiotic, is known for its potent antifungal activity. However, its low aqueous solubility presents a significant challenge in experimental settings. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a polyene macrolide antibiotic, a class of molecules known for their characteristically poor water solubility.[1] This is due to their chemical structure, which includes a large, hydrophobic polyene chain and a more hydrophilic polyol region.[1] This amphipathic nature leads to strong intermolecular interactions and a tendency to aggregate in aqueous solutions, reducing its solubility.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended for creating high-concentration stock solutions.[3][4] Ethanol (B145695) and methanol (B129727) can also be used, although the solubility might be lower compared to DMSO and DMF.[5][6]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue known as "antisolvent precipitation." It occurs when the this compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following troubleshooting steps:

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the aqueous solution, try adding the stock dropwise while vigorously vortexing or stirring the aqueous solution. This promotes rapid mixing and prevents localized high concentrations of this compound.

  • Use an intermediate dilution step: First, dilute the DMSO stock in a smaller volume of the aqueous solution, and then add this intermediate dilution to the final volume.

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 1% or lower, as higher concentrations can be toxic to cells and also promote precipitation.[7]

  • Pre-warm the aqueous solution: Warming the buffer or medium to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of the compound upon dilution.[8]

Q4: Can pH be adjusted to improve this compound solubility?

A4: Yes, the solubility of polyene macrolides can be influenced by pH. These molecules are amphoteric, meaning they have both acidic (carboxyl group) and basic (amino group) functionalities.[9] Solubility tends to increase at pH values below 3 and above 10.[9] However, it is crucial to note that this compound and other polyenes are unstable at extreme pH values and can degrade.[3] Therefore, any pH adjustments should be done with caution and the stability of the compound should be verified under the specific experimental conditions.

Q5: Are there any other methods to enhance the aqueous solubility of this compound?

A5: Several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: The use of water-miscible organic solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in the aqueous solution can increase solubility.[10]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic this compound molecules, increasing their apparent solubility in water.[2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the hydrophobic part of the drug is shielded within the cyclodextrin (B1172386) cavity, enhancing its aqueous solubility.[10]

Troubleshooting Guide: this compound Precipitation Issues

This guide provides a systematic approach to troubleshooting precipitation issues encountered during experiments with this compound.

Scenario 1: Precipitate forms immediately upon adding this compound stock solution to an aqueous buffer.

  • Possible Cause: Antisolvent precipitation due to rapid change in solvent polarity.

  • Troubleshooting Steps:

    • Optimize Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.

    • Intermediate Dilution: Create an intermediate dilution in a small volume of buffer before adding to the final volume.

    • Lower Stock Concentration: If possible, use a less concentrated stock solution to reduce the amount of organic solvent added.

    • Co-solvent System: Consider adding a small percentage of a co-solvent like ethanol or PEG 300 to the aqueous buffer.

Scenario 2: A clear this compound solution becomes cloudy or forms a precipitate over time.

  • Possible Cause: Temperature fluctuations, compound degradation, or exceeding the thermodynamic solubility limit.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Ensure the solution is stored and used at a consistent temperature.

    • Protect from Light: Polyene macrolides can be light-sensitive.[3] Store solutions in the dark or in amber vials.

    • Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is recommended to prepare this compound working solutions fresh for each experiment.

    • Check for Degradation: If degradation is suspected, the integrity of the compound can be checked using analytical techniques like HPLC.

Scenario 3: Inconsistent results in antifungal activity assays.

  • Possible Cause: Inconsistent solubility or precipitation of this compound leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a consistent and validated protocol for preparing this compound solutions for every experiment.

    • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or cloudiness.

    • Use of Surfactants: Consider incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in the assay medium to improve solubility and prevent aggregation. Ensure the surfactant itself does not affect fungal growth or the assay readout.

    • Solvent Control: Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the fungal cells.[11]

Quantitative Solubility Data

SolventSolubility of Polyene MacrolidesRemarks
WaterVery Poorly Soluble / Practically InsolubleAggregation is common in aqueous solutions.[1]
Dimethyl Sulfoxide (DMSO)Soluble to Freely SolubleRecommended for preparing high-concentration stock solutions.[3][4]
Dimethylformamide (DMF)SolubleAnother recommended solvent for stock solutions.[3]
MethanolSparingly Soluble to SolubleCan be used, but may not achieve as high a concentration as DMSO.[3]
EthanolSparingly SolubleSimilar to methanol, solubility is limited.[5][6]
Propylene GlycolSolubleCan be used as a co-solvent to improve aqueous solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound powder.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound B is approximately 735 g/mol .[12]

    • Add the calculated volume of DMSO to the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Antifungal Susceptibility Testing

This protocol is a general guideline for preparing a working solution of this compound for a broth microdilution assay, adapted from CLSI and EUCAST guidelines.[13][14]

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile RPMI-1640 medium (or other appropriate fungal growth medium)

    • Sterile 96-well microtiter plates

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in the assay medium. For example, to achieve a final starting concentration of 100 µM, dilute the 10 mM stock 1:100 in RPMI-1640.

    • Perform serial two-fold dilutions of the intermediate solution across the wells of the 96-well plate using the assay medium.

    • Ensure the final concentration of DMSO in all wells (including the highest this compound concentration) is below the toxic level for the fungal strain being tested (typically ≤ 1%).[7]

    • Add the fungal inoculum to each well.

    • Include appropriate controls: a growth control (medium with inoculum and DMSO, no drug) and a sterility control (medium only).

Visualizations

Dermostatin_Solubility_Troubleshooting start Start: This compound Precipitation Observed check_when When does precipitation occur? start->check_when immediately Immediately upon dilution check_when->immediately Immediately over_time Over time in aqueous solution check_when->over_time Over Time solution_immediate Optimize Dilution Method: - Add stock dropwise to vortexing buffer - Use intermediate dilution step - Lower final DMSO concentration immediately->solution_immediate solution_over_time Optimize Storage & Handling: - Maintain constant temperature - Protect from light - Prepare fresh solutions over_time->solution_over_time end End: Clear Solution solution_immediate->end Problem Resolved solution_over_time->end Problem Resolved

Troubleshooting workflow for this compound precipitation.

Dermostatin_MOA cluster_membrane Fungal Cell Membrane cluster_channel This compound-Ergosterol Channel erg1 Ergosterol (B1671047) erg2 Ergosterol erg3 Ergosterol erg4 Ergosterol erg5 Ergosterol p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 d1 This compound d1->erg1 Binding d2 This compound d3 This compound d3->erg2 d4 This compound d5 This compound leakage Ion Leakage (K+, H+) d4->leakage d5->erg3 d6 This compound d7 This compound d7->erg4 d8 This compound cell_death Fungal Cell Death leakage->cell_death

This compound's mechanism of action via ergosterol binding.

MIC_Workflow prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilute 2. Perform Serial Dilutions in 96-well plate with fungal growth medium prep_stock->serial_dilute inoculate 4. Inoculate 96-well plate with fungal suspension serial_dilute->inoculate prep_inoculum 3. Prepare Fungal Inoculum (Standardized cell density) prep_inoculum->inoculate incubate 5. Incubate at appropriate temperature and time inoculate->incubate read_results 6. Read Results (Visually or with a plate reader) incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Preventing Dermostatin degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dermostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter with this compound stability in your cell culture experiments.

Question: My experiment is showing inconsistent results or a loss of antifungal activity. Could this compound be degrading?

Answer: Yes, inconsistent results or a loss of efficacy are common indicators of compound degradation. This compound, as a polyene macrolide antibiotic, is susceptible to degradation under typical cell culture conditions.[1][2] Several factors can contribute to its instability in aqueous solutions like culture media, including exposure to light, elevated temperatures, and suboptimal pH levels.[1][3]

To troubleshoot this, consider the following factors:

  • Light Exposure: Have you protected your this compound solutions and culture plates from light? Polyene macrolides are known to be light-sensitive.[3][4]

  • Temperature: Are you minimizing the time your this compound-containing media is kept at 37°C? While necessary for cell growth, prolonged incubation at this temperature can accelerate degradation.[2][5]

  • pH of Media: Have you checked the pH of your culture medium after adding this compound and other supplements? Extreme pH values can affect the stability of polyene macrolides.[3][6]

  • Oxidation: Is there a possibility of oxidative degradation? This is a common pathway for the breakdown of polyene systems.[7]

The following workflow can help you systematically troubleshoot the potential degradation of this compound in your experiments.

Dermostatin_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions & Verification start Inconsistent Results or Loss of this compound Activity check_light Review Light Exposure: - Stock solution storage - Media preparation - Incubation conditions start->check_light check_temp Review Temperature Conditions: - Stock solution storage (-20°C) - Aliquoting practices - Incubation time at 37°C start->check_temp check_ph Review pH of Media: - pH of basal media - Effect of supplements - pH after this compound addition start->check_ph check_oxidation Consider Oxidative Stress: - Presence of oxidizing agents - Media components start->check_oxidation implement_light Implement Light Protection: - Use amber tubes - Wrap plates in foil check_light->implement_light implement_temp Optimize Temperature Handling: - Prepare fresh solutions - Minimize time at 37°C check_temp->implement_temp implement_ph Ensure Optimal pH: - Buffer media if necessary - Test stability at different pH values check_ph->implement_ph implement_antioxidants Consider Antioxidants: - Test media with antioxidants (use with caution) check_oxidation->implement_antioxidants verify Verify Stability: - Perform a stability study - Compare with fresh this compound implement_light->verify implement_temp->verify implement_ph->verify implement_antioxidants->verify

Caption: A logical workflow for troubleshooting this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: this compound powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -80°C, protected from light.[8] Aqueous suspensions of polyene macrolides can lose activity shortly after preparation.[2]

Q2: How does pH affect the stability of this compound in culture media?

A2: While specific data for this compound is limited, studies on other polyene macrolides like nystatin (B1677061) and amphotericin B show they are most stable in a pH range of 5 to 7.[6] Deviations towards acidic or alkaline conditions can accelerate degradation.[1][9] It is crucial to ensure the final pH of your culture medium, after all supplements are added, is within a range that supports both cell health and this compound stability.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a polyene macrolide, and this class of compounds is known for its light sensitivity due to the conjugated double bond system in their structure.[1][3] Exposure to light, especially UV radiation, can lead to photooxidation and degradation, resulting in a loss of antifungal activity.[4][10] It is essential to protect this compound solutions and experimental setups from light by using amber vials, wrapping containers in foil, and minimizing exposure to ambient light.

Q4: Can the components of the culture medium itself contribute to this compound degradation?

A4: Yes, certain components in complex culture media could potentially interact with and degrade this compound. Oxidizing agents present in the media can contribute to the breakdown of the polyene structure.[7] Additionally, some media components might catalyze degradation, although this is less well-documented. If you suspect media-specific degradation, it is advisable to perform a stability study of this compound in your specific medium.

Q5: What is the primary degradation pathway for polyene macrolides like this compound?

A5: The primary degradation pathway for polyene macrolides is oxidative degradation.[7] The conjugated polyene chain, which is responsible for the antifungal activity, is susceptible to oxidation. This process can be initiated by factors such as heat, light (photooxidation), and the presence of oxidizing agents.[3][7] The oxidation leads to the cleavage of the double bonds, altering the molecule's structure and rendering it inactive.

Degradation_Pathway This compound Active this compound (Polyene Structure) Oxidation Oxidative Process This compound->Oxidation Initiators Initiating Factors: - Light (UV) - Heat - Oxidizing Agents Initiators->this compound acts on Degraded Degraded this compound (Cleaved Polyene Chain) Loss of Activity Oxidation->Degraded Stability_Test_Workflow start Prepare this compound-spiked Culture Medium t0 Take Time-Zero (T0) Sample Measure Absorbance start->t0 incubate Incubate Medium at 37°C (Protected from Light) start->incubate analyze Analyze Data: Plot % Remaining this compound vs. Time t0->analyze collect Collect Samples at Defined Time Points (e.g., 4, 8, 12, 24h) incubate->collect measure Measure Absorbance of Each Sample collect->measure measure->analyze end Determine Stability Profile analyze->end

References

Troubleshooting inconsistent Dermostatin MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Dermostatin.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound susceptibility testing.

Question: Why am I observing high variability in my this compound MIC results for the same fungal isolate?

Answer:

Inconsistent MIC values for this compound can stem from several experimental factors. While some level of variability (typically ±1 twofold dilution) is expected in antifungal susceptibility testing, greater variance often points to methodological inconsistencies.[1] Key areas to review in your protocol include:

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical factor that can significantly influence MIC results.[2] An inoculum size that is too high can lead to falsely elevated MICs, while an inoculum that is too low may result in falsely low MICs.[3]

  • Media Composition: The type and composition of the growth medium can impact the activity of this compound. Factors such as pH and the presence of certain nutrients can affect both the growth of the fungus and the stability of the antifungal agent.[2][3] For instance, the pH of the medium can significantly alter the MICs of some antifungal agents.[3]

  • Incubation Time and Temperature: The duration and temperature of incubation are crucial for reproducible results. There is a direct relationship between the incubation time and the MIC for fungistatic agents.[2] Adherence to standardized incubation times and temperatures is essential for consistency.

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] Different readers may interpret "visible growth" differently.

  • This compound Stability and Storage: Improper storage and handling of this compound can lead to its degradation, resulting in a loss of activity and inconsistent MIC values. Aqueous suspensions of polyenes like nystatin (B1677061) can lose activity relatively quickly.

Question: My this compound MIC results are consistently higher than expected. What could be the cause?

Answer:

Consistently high MIC values may indicate an issue with the drug's potency or specific experimental conditions favoring fungal growth. Consider the following possibilities:

  • This compound Degradation: this compound, as a polyene antifungal, may be susceptible to degradation by heat, light, and oxygen. Ensure that the stock solutions are prepared fresh, protected from light, and stored at the appropriate temperature (e.g., -20°C or -80°C for long-term storage) in single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • High Inoculum Density: As mentioned previously, an overly dense fungal inoculum can overwhelm the antifungal agent, leading to higher MIC readings.[2][3] It is crucial to standardize the inoculum preparation to achieve a final concentration within the recommended range (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL).[1]

  • Suboptimal Media: The composition of the test medium can antagonize the activity of the antifungal. For example, some complex media may interfere with the action of certain drugs.[2] Standardized media such as RPMI-1640 are generally recommended for antifungal susceptibility testing.[1]

Question: I am observing fungal growth at high concentrations of this compound, but not at lower concentrations. What is happening?

Answer:

This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with some antifungal agents, particularly echinocandins.[1][6] While less commonly reported for polyenes, it involves the continued growth of a fungus at concentrations of the antifungal agent that are above the MIC.[6] If you observe this pattern, it is important to differentiate it from true resistance. This effect is often medium-dependent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder and stock solutions?

Q2: Which growth medium should I use for this compound MIC testing?

A2: For consistency and reproducibility, it is highly recommended to use a standardized medium as specified by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8] RPMI-1640 medium is commonly used for antifungal susceptibility testing.[1] The composition of the test medium can significantly affect the MIC values.[2]

Q3: What is the appropriate inoculum size for a this compound MIC assay?

A3: The final inoculum concentration in the microtiter plate wells is critical for obtaining accurate and reproducible MIC results.[9] A final concentration in the range of 10³ to 10⁴ CFU/mL is often recommended, as higher concentrations (starting from 10⁵ CFU/mL) can lead to a sharp increase in the MIC for some antifungal agents.[2]

Q4: How long should I incubate my MIC plates?

A4: The incubation time depends on the growth rate of the specific fungus being tested. For Candida species, MICs are typically read at 24 hours, though in some cases, a 48-hour incubation may be necessary.[3] It is important to follow a standardized protocol and be consistent with the incubation period across all experiments.[2]

Q5: How do I interpret the MIC endpoint for this compound?

A5: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well. For fungistatic agents, this is often determined as the concentration that inhibits 50% or 90% of the growth (MIC₅₀ or MIC₉₀, respectively).[10] This can be assessed visually or by using a spectrophotometer to measure optical density.[9]

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

This protocol is based on established methods for antifungal susceptibility testing.[10][11][12]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates (round-bottom recommended)[10]

  • Standardized test medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Sterile petri dishes, test tubes, and pipette tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in the appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Aliquot the stock solution into single-use sterile vials and store at -80°C until needed.[5]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of the sterile test medium into all wells of a 96-well microtiter plate.[10]

    • Prepare a working solution of this compound by diluting the stock solution in the test medium to twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, dilute to 256 µg/mL).[10]

    • Add 100 µL of the 2x this compound working solution to the wells in the first column of the plate.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).[10]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL in the microtiter plate wells.[2] This will require a further dilution of the adjusted suspension.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

    • The final volume in each well (except column 12) will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours, depending on the organism.[2][3]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.[13]

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control well.

Data Presentation

Table 1: Common Factors Leading to Inconsistent this compound MIC Results and Recommended Actions.

Potential Issue Possible Cause(s) Recommended Action(s)
High Variability in Replicates Inconsistent inoculum preparation, improper dilution technique, subjective endpoint reading.Standardize inoculum density, use calibrated pipettes, have a second person read the plates, or use a plate reader for objective measurement.
Consistently High MICs This compound degradation, high inoculum density, media antagonism.Prepare fresh this compound solutions, verify inoculum concentration, use standardized media like RPMI-1640.
Consistently Low MICs Low inoculum density, extended incubation leading to drug degradation.Standardize inoculum preparation, adhere to recommended incubation times.
No Growth in Control Wells Inoculum not viable, improper incubation conditions.Use a fresh culture for inoculum preparation, verify incubator temperature and atmosphere.
Growth in Sterility Control Wells Contamination of media or plate.Use aseptic techniques, ensure all reagents and materials are sterile.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent this compound MIC Results check_protocol Review Experimental Protocol start->check_protocol inoculum Inoculum Preparation (Density, Viability) check_protocol->inoculum media Media Composition (RPMI-1640, pH) check_protocol->media drug This compound Solution (Storage, Age, Solvent) check_protocol->drug incubation Incubation Conditions (Time, Temperature) check_protocol->incubation reading Endpoint Reading (Visual vs. Spectrophotometer) check_protocol->reading troubleshoot Troubleshoot Specific Factor inoculum->troubleshoot media->troubleshoot drug->troubleshoot incubation->troubleshoot reading->troubleshoot optimize Optimize Protocol troubleshoot->optimize consistent_results Consistent MIC Results optimize->consistent_results

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Dermostatin_Mechanism cluster_fungal_cell Fungal Cell cell_membrane Fungal Cell Membrane (with Ergosterol) pore_formation Pore Formation cell_membrane->pore_formation ion_leakage Leakage of Ions (K+) and Macromolecules pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death This compound This compound This compound->cell_membrane Binds to Ergosterol

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Dermostatin stability problems during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability of Dermostatin during long-term storage and experimentation. Given the limited specific stability data for this compound, this guide leverages information from structurally related and well-studied polyene macrolide antibiotics, such as Amphotericin B and Nystatin (B1677061), to provide best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyene macrolide antibiotic. Like other polyenes, its structure contains a large macrolactone ring with a series of conjugated double bonds, making it susceptible to degradation.[1][2] This inherent instability can lead to a loss of antifungal activity and the formation of potentially interfering degradation products, impacting experimental reproducibility and the overall viability of the compound for research and development.

Q2: What are the primary factors that affect this compound stability?

The main factors contributing to the degradation of this compound and other polyene antibiotics are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3]

  • Light: The conjugated polyene system is highly susceptible to photo-oxidation.[1][4]

  • pH: this compound is expected to be most stable in a neutral pH range (around 7) and can degrade in acidic or alkaline conditions.[1][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene structure.[5]

  • Moisture: As a solid, this compound is relatively stable, but in aqueous solutions, its stability is significantly lower due to hydrolysis.[1]

Q3: How should solid this compound be stored for long-term stability?

For long-term storage, solid this compound should be kept in a tightly sealed, opaque container at -20°C or lower, protected from moisture.[6] The container should ideally be purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: What is the recommended way to prepare and store this compound solutions?

This compound solutions are considerably less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a suitable solvent (like DMSO), protected from light, and stored at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, it is advisable to prepare aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the main degradation pathways for this compound?

Based on related polyene antibiotics, the primary degradation pathways for this compound are expected to be:

  • Oxidation: This process primarily targets the conjugated double bond system, leading to the formation of epoxides and other oxygenated derivatives. This can be initiated by light, heat, or the presence of trace metals.[5]

  • Hydrolysis: The lactone ester bond in the macrolide ring is susceptible to hydrolysis, especially under acidic or alkaline conditions, which would open the ring and inactivate the molecule.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected biological activity.

  • Potential Cause: Degradation of this compound in stock solutions or experimental media.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure solid this compound and stock solutions are stored at the recommended temperatures and protected from light.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.

    • Minimize Exposure to Harsh Conditions: During your experiment, protect this compound-containing solutions from prolonged exposure to light and elevated temperatures.

    • Confirm Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your this compound stock solution before use.

Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling: Analyze your sample preparation and handling procedures for any steps that might introduce excessive light, heat, or inappropriate pH conditions.

    • Conduct Forced Degradation Studies: To tentatively identify degradation products, perform forced degradation studies on a this compound standard under controlled stress conditions (e.g., acid, base, peroxide, heat, light). This can help in matching the retention times of the unknown peaks.

    • Optimize Storage of Analytical Samples: Ensure that samples waiting for analysis are stored under conditions that minimize further degradation (e.g., in an autosampler at 2-8°C).

Problem 3: Poor solubility or precipitation of this compound in aqueous buffers.

  • Potential Cause: this compound, like other polyenes, has poor water solubility.

  • Troubleshooting Steps:

    • Use an Organic Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Check for pH-dependent Solubility: The solubility of this compound may be influenced by pH. Evaluate the solubility across a narrow pH range around your experimental conditions.

    • Sonication: Gentle sonication may aid in dissolving the compound.

Quantitative Data on Polyene Antibiotic Stability

AntibioticStress ConditionConcentrationDurationRemaining Active Compound (%)Reference
Amphotericin B0.01 M HCl0.1 mg/mL-~81%[2]
NystatinAqueous Solution (pH 7)14,400 U/mL4 days>90%[7]
NystatinAqueous Solution (pH 7)14,400 U/mL7 days>90% (at 5°C)[7]
Amphotericin BMouthrinse (pH ~8.5)100 µg/mL15 daysStable (at 4°C)[8]
Amphotericin BMouthrinse (pH ~8.5)100 µg/mL3 daysStable (at room temp)[8]
NystatinMouthrinse (pH ~8.5)100,000 U/mL15 daysStable (at 4°C)[8]
NystatinMouthrinse (pH ~8.5)100,000 U/mL4 daysStable (at room temp)[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Polyene Antibiotics (Adapted for this compound)

This protocol provides a general framework for a stability-indicating HPLC method that can be adapted to quantify this compound and its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5-7). The exact composition should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound's polyene chromophore (typically in the range of 300-410 nm).

    • Column Temperature: 30-40°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

    • For stability studies, dilute the stock solution in the desired matrix (e.g., buffer, cell culture medium) to the final experimental concentration.

    • At each time point, take an aliquot of the sample and, if necessary, dilute it with the mobile phase to fall within the linear range of the standard curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Generate a standard curve with known concentrations of this compound.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at 60°C for several hours.

  • Oxidation: Treat a this compound solution with 3% H₂O₂ at room temperature for several hours.

  • Thermal Degradation: Expose a solid sample of this compound to 70°C for several days.

  • Photodegradation: Expose a this compound solution to a light source (e.g., a photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples using the developed HPLC method to observe the degradation of the parent compound and the formation of degradation products.

Visualizations

Dermostatin_Degradation_Pathway This compound This compound (Polyene Macrolide) Oxidation Oxidation (Light, O₂, Heat) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Epoxides Epoxides and other oxygenated derivatives Oxidation->Epoxides RingOpening Ring-Opened Products Hydrolysis->RingOpening LossOfActivity Loss of Antifungal Activity Epoxides->LossOfActivity RingOpening->LossOfActivity

Caption: Inferred degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C, protected from light) Start->CheckStorage FreshSolutions Prepare Fresh Solutions for each experiment CheckStorage->FreshSolutions CheckConcentration Confirm Concentration (HPLC-UV) FreshSolutions->CheckConcentration ReRun Re-run Experiment CheckConcentration->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved Results Consistent FurtherInvestigation Further Investigation Needed (Consider matrix effects, etc.) ReRun->FurtherInvestigation Results Inconsistent

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Overcoming Dermostatin (Nystatin) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Dermostatin (nystatin) resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a topical antifungal preparation whose active ingredient is nystatin (B1677061). Nystatin belongs to the polyene class of antifungals. Its mechanism of action involves binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular components, such as potassium ions (K+), leads to fungal cell death.[1][2][3][4] Nystatin's selective toxicity for fungi is due to its higher affinity for ergosterol compared to cholesterol, the main sterol in mammalian cell membranes.[3]

Q2: What are the primary molecular mechanisms of resistance to nystatin in clinical isolates?

A2: Resistance to nystatin and other polyenes is most commonly associated with alterations in the fungal cell membrane's sterol composition.[5] The primary mechanism is a reduction in the ergosterol content of the membrane, which is the direct target of the drug. This reduction is often caused by mutations in the genes of the ergosterol biosynthesis pathway, particularly the ERG genes (e.g., ERG3, ERG6, ERG11).[5][6][7][8][9] Loss-of-function mutations in these genes can lead to the production of alternative sterols that do not bind effectively with nystatin, thus conferring resistance.[7][9] Unlike azole antifungals, the upregulation of efflux pumps does not appear to play a significant role in polyene resistance.[7][10]

Q3: How common is nystatin resistance in clinical settings?

A3: While resistance to nystatin is considered relatively rare, especially in Candida albicans, it has been observed to develop in other Candida species.[11][12] Some fungal species, such as Aspergillus terreus and Scedosporium prolificans, exhibit intrinsic resistance to polyenes.[13] The emergence of acquired resistance, though infrequent, is a clinical concern that necessitates susceptibility testing in cases of treatment failure.[14]

Q4: Are there established clinical breakpoints (CBPs) for nystatin susceptibility testing?

A4: Currently, there are no officially defined clinical breakpoints for nystatin from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15] In research settings, the epidemiological cutoff values (ECVs) for the structurally similar polyene, amphotericin B (e.g., 2 μg/mL for Candida spp.), are sometimes used as a reference to distinguish wild-type from non-wild-type isolates.[5][15]

Q5: What are some strategies to overcome nystatin resistance?

A5: Combination therapy is a promising strategy to combat antifungal resistance.[13][16][17] Studies have shown that combining nystatin with other agents can have synergistic effects. For example, the combination of nystatin with chlorhexidine (B1668724) has demonstrated synergistic interactions against C. albicans.[18] Another novel approach is the use of antimicrobial photodynamic therapy (aPDT) in conjunction with nystatin, which has been shown to be effective in treating experimental oral candidiasis caused by fluconazole-resistant C. albicans.[19]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Minimum Inhibitory Concentrations (MICs) for Nystatin in a Previously Susceptible Isolate Development of acquired resistance.1. Confirm the MIC value by re-testing. 2. Sequence the ERG genes (e.g., ERG3, ERG11) to check for mutations associated with altered ergosterol biosynthesis.[5][6] 3. Consider testing combination therapies to identify synergistic interactions.[18]
Inconsistent or Non-reproducible MIC Results Technical variability in the susceptibility testing protocol.1. Ensure strict adherence to standardized protocols (CLSI or EUCAST).[20] 2. Verify the inoculum size using a spectrophotometer.[21] 3. Check the quality and storage of nystatin powder and prepared stock solutions. 4. Use quality control strains with known MICs in every batch.
No Inhibition Zone in Disk Diffusion Assay Methodological issues or high-level resistance.1. The Etest for nystatin has been reported to show poor results with no inhibition zone for Candida isolates.[22] 2. A custom disk diffusion test with a higher concentration of nystatin may be required. One study used disks prepared with 100,000 IU/ml nystatin solution.[22] 3. Broth microdilution is the recommended method for determining nystatin MICs.[23][24]
"Trailing" Growth in Broth Microdilution Wells Partial inhibition of fungal growth at concentrations above the MIC.1. For polyenes like nystatin, the MIC is typically read as the lowest concentration that produces an optically clear well (100% inhibition).[23] 2. For azoles, the endpoint is a prominent reduction in growth (around 80%). Be sure to apply the correct reading standard for polyenes.[25]

Quantitative Data Summary

Table 1: In Vitro Nystatin Susceptibility Data for Various Yeast Species

Organism Number of Isolates Nystatin MIC Range (µg/mL) Nystatin MIC90 (µg/mL) Reference
Candida spp. (clinical isolates)1030.06 to >162[23]
Candida spp. (clinical and control strains)210.625 to 1.25Not Reported[24]
Candida albicans (from mother-infant dyads)126 (total Candida spp.)0.03 to 16Not Reported[15]

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Nystatin (Based on CLSI M27 and EUCAST methodologies)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of nystatin against yeast isolates.

1. Materials:

  • Nystatin powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Yeast isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

2. Methodology:

  • Preparation of Nystatin Stock Solution:

    • Prepare a stock solution of nystatin (e.g., 1600 µg/mL) in DMSO.

    • Serially dilute the stock solution in RPMI 1640 medium to create working solutions for the microtiter plates. The final concentrations in the plate should range from 0.03 to 16 µg/mL.[15][23]

  • Inoculum Preparation:

    • Select several colonies from the fresh SDA plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.[15][21]

  • Plate Inoculation:

    • Dispense 100 µL of the appropriate nystatin dilution into each well of the 96-well plate.

    • Add 100 µL of the standardized yeast inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35-37°C for 24 to 48 hours.[21][24]

  • MIC Determination:

    • Read the plates visually or with a spectrophotometer.

    • The MIC is defined as the lowest concentration of nystatin that causes complete inhibition of visible growth (optically clear well).[23]

Protocol 2: Checkerboard Assay for Synergy Testing (Nystatin in Combination)

This protocol is used to assess the interaction between nystatin and another antimicrobial agent (e.g., chlorhexidine).

1. Materials:

  • Same as Protocol 1, plus the second test compound.

2. Methodology:

  • Plate Preparation:

    • In a 96-well plate, serially dilute nystatin horizontally (e.g., along the columns).

    • Serially dilute the second compound vertically (e.g., along the rows).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized yeast suspension as described in Protocol 1.

    • Include appropriate controls for each drug alone.

    • Incubate under the same conditions as the standard MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Ergosterol_Pathway_Resistance cluster_resistance Resistance Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol IntermediateSterols Intermediate Sterols Lanosterol->IntermediateSterols Erg11p Ergosterol Ergosterol (in Cell Membrane) IntermediateSterols->Ergosterol Erg3p Pore Pore Formation & Cell Death Ergosterol->Pore Nystatin Nystatin Nystatin->Pore Binds to ERG11 ERG11 ERG3 ERG3 Resistance Nystatin Resistance AlteredSterols Altered Sterols (Reduced Nystatin Binding) AlteredSterols->Resistance ERG11_gene ERG11 gene ERG11_gene->ERG11 ERG3_gene ERG3 gene ERG3_gene->ERG3 ERG11_mut Mutation in ERG11 ERG11_mut->Lanosterol Blocks conversion ERG11_mut->AlteredSterols ERG3_mut Mutation in ERG3 ERG3_mut->IntermediateSterols Blocks conversion ERG3_mut->AlteredSterols

Caption: Ergosterol biosynthesis pathway and the mechanism of nystatin resistance.

AFST_Workflow Start Start: Receive Clinical Isolate Culture Culture on SDA (24-48h) Start->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Dilution Prepare Nystatin Serial Dilutions Dilution->Plate Incubate Incubate at 35-37°C (24-48h) Plate->Incubate Read Read MIC (Lowest concentration with 100% inhibition) Incubate->Read Interpret Interpret Results Read->Interpret Susceptible Low MIC (e.g., < 2 µg/mL) Interpret->Susceptible Wild-Type Resistant High MIC (e.g., ≥ 2 µg/mL) Interpret->Resistant Non-Wild-Type End End: Report Results Susceptible->End Resistant->End

Caption: Workflow for Nystatin Antifungal Susceptibility Testing (AFST).

References

Technical Support Center: Enhancing Dermostatin Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dermostatin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this compound from Streptomyces fermentation. Here you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Common Issues in this compound Fermentation

Low or inconsistent yields of this compound can be attributed to a variety of factors throughout the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
No or Low this compound Production, Poor Growth Strain instability or contaminationRe-streak the culture from a frozen stock to ensure purity and viability. Perform microscopic examination to check for contaminants.
Inappropriate inoculum size or ageOptimize inoculum size (typically 5-10% v/v) and use a fresh, actively growing seed culture.
Suboptimal media compositionReview and optimize carbon and nitrogen sources. Ensure essential minerals and trace elements are present.[1][2][3]
Good Growth, Low this compound Production Incorrect fermentation pHMonitor and control the pH of the medium throughout the fermentation. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0-7.2).[4][5][6][7][8][9][10]
Suboptimal temperatureMaintain the optimal temperature for your specific Streptomyces strain, typically between 28-30°C.[11][12][13]
Insufficient aeration or agitationIncrease agitation speed and/or aeration rate to ensure adequate dissolved oxygen levels, which is crucial for aerobic Streptomyces.[14][15]
Nutrient limitation or repressionEnsure that the carbon-to-nitrogen ratio is appropriate. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolite production.
Inconsistent this compound Yields Between Batches Variability in raw materialsUse high-quality, consistent sources for media components. If using complex media, be aware of batch-to-batch variability.
Inconsistent sterilization of mediaEnsure consistent and adequate sterilization procedures to avoid degradation of media components.
Inaccurate quantification methodValidate your this compound quantification method (e.g., HPLC, spectrophotometry) for accuracy and reproducibility.[16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: What are the key media components for optimizing this compound production?

A1: The key media components for this compound production, a polyene macrolide, include a suitable carbon source, nitrogen source, and mineral salts.

  • Carbon Source: Glucose, starch, and glycerol (B35011) are commonly used. The concentration of the carbon source can significantly impact yield.[3][20]

  • Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust growth and antibiotic production.[1][2][21]

  • Minerals: Phosphate (B84403), magnesium, and trace elements are essential for cell growth and enzyme function.[11]

Q2: What is the optimal pH for this compound fermentation?

A2: While the optimal pH can be strain-specific, most Streptomyces species producing polyene antibiotics favor a pH range of 6.5 to 7.5 for optimal production. It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activities can cause significant pH shifts.[4][5][6][7][8][9][10]

Q3: How do aeration and agitation affect this compound yield?

A3: Streptomyces are aerobic microorganisms, making aeration and agitation critical parameters. Proper agitation ensures homogenous mixing of nutrients and prevents cell sedimentation. Adequate aeration provides the necessary dissolved oxygen for cell respiration and antibiotic biosynthesis. Insufficient oxygen can be a major limiting factor for this compound production.[14][15]

Q4: How can I accurately quantify the this compound concentration in my fermentation broth?

A4: this compound, being a polyene macrolide, can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]

  • Spectrophotometry: This method is rapid and relies on the characteristic UV-Vis absorption spectrum of polyenes. However, it may be less specific if other absorbing compounds are present.[16][17]

  • HPLC: This is a more accurate and specific method. A C18 reverse-phase column is typically used with a suitable mobile phase, and detection is performed using a UV detector at the wavelength of maximum absorbance for this compound.[22][23][24][25][26]

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium

This protocol uses the "one-factor-at-a-time" (OFAT) approach to identify the optimal concentration of key media components.

  • Establish a Basal Medium: Start with a known medium formulation for Streptomyces or a general-purpose fermentation medium.

  • Vary One Factor at a Time:

    • Carbon Source: Prepare flasks with the basal medium, but vary the concentration of the primary carbon source (e.g., glucose at 10, 20, 30, 40, 50 g/L). Keep all other components constant.

    • Nitrogen Source: Using the optimal carbon source concentration from the previous step, vary the concentration of the primary nitrogen source (e.g., soybean meal at 5, 10, 15, 20, 25 g/L).

    • Phosphate Source: Similarly, vary the concentration of the phosphate source (e.g., K2HPO4 at 0.5, 1.0, 1.5, 2.0 g/L).

  • Inoculation and Fermentation: Inoculate each flask with a standardized seed culture of your Streptomyces strain. Incubate under consistent conditions (temperature, agitation).

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for 7-10 days. Measure cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method.

  • Data Analysis: Plot this compound yield against the concentration of each tested component to determine the optimal concentration for each.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol provides a general framework for quantifying this compound using HPLC.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract this compound from the mycelium using a suitable organic solvent (e.g., methanol (B129727), acetone).

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water, or acetonitrile (B52724) and water, often with a buffer like ammonium (B1175870) acetate. The exact ratio should be optimized for good peak separation.[14]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound (polyenes typically have strong absorbance between 300-400 nm).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared samples. Determine the peak area corresponding to this compound and use the standard curve to calculate the concentration in your samples.

Visualizations

Experimental_Workflow_Media_Optimization cluster_prep Preparation cluster_optimization One-Factor-at-a-Time (OFAT) Optimization cluster_fermentation Fermentation & Analysis cluster_result Result BasalMedium Establish Basal Medium VaryCarbon Vary Carbon Source Concentration BasalMedium->VaryCarbon SeedCulture Prepare Standardized Seed Culture Inoculate Inoculate Flasks SeedCulture->Inoculate VaryNitrogen Vary Nitrogen Source Concentration VaryCarbon->VaryNitrogen Use Optimal Carbon Conc. VaryPhosphate Vary Phosphate Source Concentration VaryNitrogen->VaryPhosphate Use Optimal Nitrogen Conc. VaryPhosphate->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Sample Sample at Regular Intervals Incubate->Sample Analyze Analyze this compound Yield & Biomass Sample->Analyze DetermineOptimal Determine Optimal Concentrations Analyze->DetermineOptimal Troubleshooting_Logic cluster_poor_growth Troubleshooting Poor Growth cluster_good_growth Troubleshooting Low Production with Good Growth Start Low this compound Yield CheckGrowth Assess Biomass Growth Start->CheckGrowth PoorGrowth Poor Growth CheckGrowth->PoorGrowth Low GoodGrowth Good Growth CheckGrowth->GoodGrowth High CheckStrain Check Strain Viability & Purity PoorGrowth->CheckStrain CheckpH Optimize Fermentation pH GoodGrowth->CheckpH CheckInoculum Verify Inoculum Quality CheckStrain->CheckInoculum CheckMedia Review Basal Media Composition CheckInoculum->CheckMedia CheckTemp Optimize Temperature CheckpH->CheckTemp CheckAeration Optimize Aeration & Agitation CheckTemp->CheckAeration CheckNutrientRepression Investigate Nutrient Repression CheckAeration->CheckNutrientRepression Signaling_Pathway NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen) GlobalRegulators Activation of Global Regulatory Proteins (e.g., AfsR, AdpA) NutrientLimitation->GlobalRegulators GrowthPhase Transition to Stationary Phase GrowthPhase->GlobalRegulators PathwaySpecificRegulator Activation of Pathway-Specific Regulatory Gene (e.g., dmrA) GlobalRegulators->PathwaySpecificRegulator cascade activation BiosynthesisGenes Expression of this compound Biosynthetic Genes (PKS) PathwaySpecificRegulator->BiosynthesisGenes transcriptional activation This compound This compound Production BiosynthesisGenes->this compound

References

Dermostatin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dermostatin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction, isolation, and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this polyene macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary purification challenges?

A1: this compound is a polyene macrolide antibiotic, comprised of this compound A and this compound B. Like other polyenes, its purification is challenging due to several inherent physicochemical properties. The primary hurdles include:

  • Poor Solubility: this compound is poorly soluble in water and many common organic solvents, making extraction and handling difficult. It is soluble in aqueous methanol (B129727).

  • Chemical Instability: The polyene structure is highly susceptible to degradation by light, heat, and extreme pH conditions. Exposure to acidic conditions, in particular, can lead to rapid degradation.[1]

  • Aggregation: In aqueous solutions, polyene macrolides have a tendency to form aggregates, which can complicate purification and analysis.

  • Complex Mixtures: this compound is produced as a mixture of related compounds (this compound A and B) by Streptomyces viridogriseus, requiring high-resolution separation techniques to isolate pure components.

Q2: Which solvents are recommended for dissolving and extracting this compound?

A2: For initial dissolution, polar organic solvents are generally most effective. Based on data for similar polyene macrolides, the following solvents can be considered:

  • Methanol and Ethanol: These are commonly used for initial extraction from the fermentation broth.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are excellent solvents for achieving higher concentrations of polyene macrolides.

  • Aqueous Methanol: This is noted as a solvent for this compound.

For extraction from fermentation broth, n-butanol has been shown to be an effective solvent for polyene antibiotics.

Q3: My this compound preparation is degrading during purification. What are the key stability factors to consider?

A3: this compound stability is critical for successful purification. Key factors to control are:

  • Light: Protect all solutions and solid materials from light by using amber glassware or covering containers with aluminum foil. Photodegradation can be rapid.

  • Temperature: Avoid high temperatures. Perform extractions and purifications at room temperature or below whenever possible. Store solutions at low temperatures (e.g., 4°C) for short periods.

  • pH: this compound is sensitive to acidic pH. Maintain neutral or slightly alkaline conditions during extraction and purification to minimize hydrolysis and other degradation reactions.

Q4: What are the most effective methods for purifying this compound to a high degree of purity?

A4: A multi-step approach is typically required to achieve high purity.

  • Solvent Extraction: This is the initial step to isolate this compound from the fermentation broth.

  • Precipitation: Altering the solvent composition or pH can be used to selectively precipitate this compound, thereby removing some impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating this compound A and B and removing closely related impurities. Reversed-phase chromatography is commonly employed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Incomplete cell lysis.- Inappropriate solvent selection.- Insufficient solvent volume or extraction time.- Ensure thorough cell disruption before extraction.- Use a suitable solvent such as n-butanol or aqueous methanol.- Optimize the solvent-to-biomass ratio and extraction duration.
Precipitation of this compound during process - Change in solvent polarity.- Temperature fluctuations.- pH shift to isoelectric point.- Maintain a consistent solvent system.- Control the temperature of the process.- Buffer the solution to a pH where this compound is soluble.
Degradation of this compound (discoloration, loss of activity) - Exposure to light.- High temperatures.- Inappropriate pH (especially acidic).- Work in a light-protected environment.- Keep samples cool and avoid heating.- Maintain a neutral or slightly alkaline pH.
Poor resolution in HPLC - Inappropriate column or mobile phase.- Sample overload.- Presence of interfering impurities.- Optimize the HPLC method (column, mobile phase, gradient).- Reduce the amount of sample injected.- Perform a pre-purification step to remove interfering compounds.
Final product is a mixture of this compound A and B - Insufficient chromatographic separation.- Employ a high-resolution HPLC column and optimize the gradient elution to achieve baseline separation of the two components.

Quantitative Data Summary

Table 1: Solubility of Polyene Macrolides in Various Solvents

Solvent Solubility Notes
WaterPoorly solubleAggregation is common.
MethanolSolubleGood for initial extraction.
EthanolSolubleUsed for extraction.
Dimethyl Sulfoxide (DMSO)Highly solubleUseful for preparing stock solutions.
Dimethylformamide (DMF)Highly solubleAlternative for stock solution preparation.
n-ButanolGoodEffective for extraction from fermentation broth.

Note: Specific quantitative solubility data for this compound is limited. The data presented is based on the general properties of polyene macrolides.

Table 2: Stability of Polyene Macrolides under Different Conditions

Condition Stability Degradation Products
Acidic pH (<5) UnstableHydrolysis products
Neutral pH (6-8) Relatively StableMinimal degradation
Alkaline pH (>9) Moderately StablePotential for some degradation
Elevated Temperature (>40°C) UnstableThermal degradation products
Exposure to UV/Visible Light Highly UnstablePhotodegradation products

Note: Degradation rates are compound-specific and dependent on the exact conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

Objective: To extract crude this compound from the fermentation broth of Streptomyces viridogriseus.

Materials:

  • Fermentation broth containing this compound

  • n-Butanol

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl)

Procedure:

  • Adjust the pH of the fermentation broth to neutral (pH 7.0) using a suitable acid or base.

  • Add an equal volume of n-butanol to the fermentation broth in a large container.

  • Stir the mixture vigorously for 1-2 hours at room temperature, ensuring thorough mixing of the aqueous and organic phases.

  • Separate the two phases by centrifugation at 4000 x g for 15 minutes.

  • Carefully collect the upper n-butanol layer, which contains the extracted this compound.

  • Concentrate the n-butanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified.

Protocol 2: Preparative HPLC Purification of this compound

Objective: To separate this compound A and B and achieve high purity.

Materials:

  • Crude this compound extract

  • HPLC grade methanol and water

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Dissolve the crude this compound extract in a minimal amount of DMSO, and then dilute with the initial mobile phase (e.g., 50% methanol in water).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative C18 HPLC column with the initial mobile phase.

  • Inject the prepared sample onto the column.

  • Run a linear gradient from 50% to 90% methanol in water over 30 minutes.

  • Monitor the elution profile at the characteristic UV absorbance maxima of this compound (around 350-400 nm).

  • Collect the fractions corresponding to the peaks of this compound A and this compound B using a fraction collector.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound A and B.

Visualizations

Dermostatin_Purification_Workflow fermentation Fermentation Broth extraction Solvent Extraction (n-Butanol) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fractionation Fraction Collection prep_hplc->fractionation purity_analysis Purity Analysis (Analytical HPLC) fractionation->purity_analysis pure_this compound Pure this compound A & B purity_analysis->pure_this compound

Caption: A general workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Purification Yield? check_extraction Check Extraction Efficiency start->check_extraction Yes end Yield Optimized start->end No solvent solvent check_extraction->solvent Is solvent appropriate? check_stability Assess Product Stability degradation degradation check_stability->degradation Signs of degradation? check_hplc Verify HPLC Performance recovery recovery check_hplc->recovery Poor recovery from column? optimize_solvent Optimize Solvent (e.g., n-butanol) solvent->optimize_solvent No lysis Is cell lysis complete? solvent->lysis Yes optimize_solvent->end lysis->check_stability Yes improve_lysis Improve Lysis Method lysis->improve_lysis No improve_lysis->end degradation->check_hplc No protect Protect from light, heat, extreme pH degradation->protect Yes protect->end recovery->end No optimize_hplc Optimize HPLC method (gradient, flow rate) recovery->optimize_hplc Yes optimize_hplc->end

Caption: A troubleshooting guide for low yield in this compound purification.

References

Technical Support Center: Minimizing Cytotoxicity of Novel Antifungal Agent "Compound X" in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is for a hypothetical compound, "Compound X," as a means to illustrate best practices in managing cytotoxicity in experimental settings. These guidelines are based on established principles in cell culture and toxicology.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures, even at low concentrations of Compound X. What are the first steps to troubleshoot this?

A1: When encountering unexpected cytotoxicity, a systematic approach is crucial.

  • Confirm the Finding: Repeat the experiment using a freshly prepared stock solution of Compound X and a new batch of cells to eliminate the possibility of experimental artifacts.

  • Verify Compound Integrity: Ensure the correct compound was used and consider analytical chemistry to check for impurities that might be contributing to toxicity.

  • Evaluate Culture Conditions: Review your cell culture procedures for any deviations from the standard protocol. Check for signs of contamination (bacterial, fungal, or mycoplasma), ensure the correct media formulation was used, and verify incubator settings (temperature, CO2, humidity).[1]

  • Characterize Cell Death: Use specific assays to determine if the cell death is primarily due to apoptosis or necrosis. This can provide initial clues into the mechanism of toxicity.[2][3]

Q2: How can we determine if the observed cytotoxicity of Compound X is an on-target (related to its antifungal mechanism) or off-target effect in our mammalian cell model?

A2: Distinguishing between on-target and off-target effects is a critical step in drug development.[1] Here are some strategies:

  • Target Expression Analysis: Confirm if the molecular target of Compound X is present in your mammalian cell line. If the target is absent, the cytotoxicity is likely an off-target effect.

  • Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If cytotoxicity persists after target removal, it strongly suggests an off-target mechanism.[1]

  • Competitive Binding Assays: If a known ligand for the target exists, perform an assay to see if the cytotoxic effect of Compound X can be prevented by the presence of this known ligand.[1]

Q3: Could the solvent used to dissolve Compound X be contributing to the observed cytotoxicity?

A3: Yes, the solvent can be a source of cytotoxicity. It is essential to run a vehicle control (cells treated with the solvent alone at the same concentration used in the experimental wells) to assess the solvent's toxicity. For instance, DMSO, a common solvent, should typically be kept at a final concentration below 0.5% to avoid solvent-induced cell death.[4][5] If the vehicle control shows significant cytotoxicity, consider testing alternative, less toxic solvents.[1]

Q4: How does the confluency and passage number of our cell cultures affect their susceptibility to Compound X?

A4: Cell confluency and passage number can significantly impact experimental results.

  • Confluency: Overly confluent cultures can experience nutrient depletion and waste product accumulation, making them more susceptible to stress and, therefore, to the cytotoxic effects of a compound. Conversely, very sparse cultures may also behave differently. It's crucial to use cells in the logarithmic growth phase and at a consistent seeding density.[4]

  • Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines.[6] It is recommended to use cells within a consistent, low passage number range and to regularly obtain fresh stocks from a reputable source like ATCC.[6]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshoot common issues related to cytotoxicity when working with Compound X.

Issue 1: High cytotoxicity observed across all tested concentrations.

  • Possible Cause:

    • Calculation Error: The stock solution may be more concentrated than intended.

    • Compound Instability: The compound may be degrading into a more toxic substance in the culture medium.

    • Contamination: Microbial contamination can cause widespread cell death.[7][8]

  • Troubleshooting Steps:

    • Recalculate and Re-prepare: Double-check all calculations and prepare a fresh serial dilution from a new stock aliquot.

    • Assess Compound Stability: Investigate the stability of Compound X in your specific cell culture medium over the time course of your experiment.

    • Check for Contamination: Visually inspect cultures for any signs of microbial contamination and perform mycoplasma testing.[7]

Issue 2: High variability in cytotoxicity results between replicate wells.

  • Possible Cause:

    • Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.[1]

    • "Edge Effects": Wells on the perimeter of the microplate are more prone to evaporation and temperature changes.[4]

    • Pipetting Errors: Inaccurate pipetting can lead to variations in the concentration of Compound X or the number of cells per well.

    • Air Bubbles: Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[9]

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during seeding.

    • Mitigate Edge Effects: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[4]

    • Review Pipetting Technique: Ensure proper and consistent pipetting.

    • Check for Bubbles: Before reading the plate, inspect for and remove any bubbles.[9]

Issue 3: The cytotoxicity of Compound X is not reproducible between experiments.

  • Possible Cause:

    • Variable Cell Health: Using cells at different passage numbers or confluency levels.[4]

    • Inconsistent Incubation Times: Variations in the duration of cell seeding, compound treatment, or assay reagent addition.[4]

    • Reagent Instability: Repeated freeze-thaw cycles of reagents can reduce their efficacy.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a defined passage number range and at a consistent seeding density.[6]

    • Maintain Consistent Timelines: Adhere strictly to the established incubation times for all steps of the experiment.[4]

    • Use Fresh Reagents: Prepare fresh reagents when possible or aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]

Data Presentation

Table 1: Hypothetical Cytotoxicity (IC50) of Compound X in Various Cell Lines

The following table provides an example of how to present quantitative cytotoxicity data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell Type24-hour IC50 (µM)48-hour IC50 (µM)72-hour IC50 (µM)
HEK293 Human Embryonic Kidney> 10085.265.7
HepG2 Human Hepatocellular Carcinoma75.452.130.9
A549 Human Lung Carcinoma68.945.325.1
HaCaT Human Keratinocyte> 10092.578.3

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Compound X

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Compound X and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.[10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Compound X

  • LDH assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

Visualizations

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed check_controls Review Controls: - Vehicle Control OK? - Positive Control OK? start->check_controls review_protocol Review Protocol: - Correct Concentrations? - Correct Incubation Times? check_controls->review_protocol Yes end_resolve Issue Resolved check_controls->end_resolve No (Controls Failed) issue_specific Is the issue specific to Compound X treatment? review_protocol->issue_specific Yes review_protocol->end_resolve No (Protocol Error) dose_response Perform Detailed Dose-Response and Time-Course issue_specific->dose_response Yes issue_specific->end_resolve No (General Issue) orthogonal_assay Use an Orthogonal Cytotoxicity Assay (e.g., LDH if MTT was used) dose_response->orthogonal_assay assay_interference Check for Assay Interference (Cell-Free) orthogonal_assay->assay_interference cell_line_specific Is the effect cell-line specific? assay_interference->cell_line_specific investigate_mechanism Investigate Mechanism: - Apoptosis vs. Necrosis - On-target vs. Off-target cell_line_specific->investigate_mechanism Yes optimize_conditions Optimize Experimental Conditions: - Lower Concentration - Shorter Exposure Time cell_line_specific->optimize_conditions No end_characterize Cytotoxicity Characterized investigate_mechanism->end_characterize optimize_conditions->end_characterize

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CompoundX Compound X (Off-Target) Receptor Stress Receptor CompoundX->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS MAPK MAPK Cascade (p38, JNK) ROS->MAPK Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Oxidative Stress MAPK->Mito_Dys DNA_Damage DNA Damage MAPK->DNA_Damage CytoC Cytochrome c Release Mito_Dys->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases->Apoptosis

References

Technical Support Center: Dermostatin In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro activity of Dermostatin by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro antifungal activity of this compound?

There is limited specific data available for the optimal pH of this compound. However, as this compound is a polyene macrolide antibiotic, its activity is expected to be pH-sensitive. For Nystatin, a structurally related polyene, the optimal stability is observed between pH 5 and 7, with higher activity noted between pH 6 and 8.[1] It is recommended to perform a pH optimization experiment for this compound within a similar range (pH 5.0-8.0) to determine the ideal condition for your specific fungal strain and assay system.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Polyene macrolide antibiotics are known for their poor stability in aqueous solutions, which is further influenced by pH.[2] Extreme pH values can lead to the degradation of the molecule. For the related compound Nystatin, stability is highest in the pH range of 5 to 7.[1] It is crucial to prepare fresh solutions of this compound for each experiment and to use buffered solutions to maintain a stable pH throughout the assay.

Q3: Can I use strong acids or bases like HCl and NaOH to adjust the pH of my media?

While it is possible to use sterile solutions of strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) to adjust the pH of your culture medium, it is generally not recommended for sensitive assays. The addition of a small amount of a strong acid or base can cause a significant and rapid change in pH, potentially leading to localized denaturation of proteins or degradation of pH-sensitive compounds like this compound. The use of biological buffers is the preferred method for more stable and precise pH control.

Q4: What type of buffer should I use to maintain a stable pH in my this compound in vitro assay?

The choice of buffer is critical for maintaining a stable pH environment. A citrate-phosphate buffer is a common choice for controlling pH in antimicrobial susceptibility testing. Other biological buffers such as MES, MOPS, or HEPES can also be used, depending on the desired pH range and compatibility with your experimental setup. It is essential to ensure that the chosen buffer does not interfere with the activity of this compound or the growth of the target fungus.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

  • Possible Cause: Inconsistent pH of the culture medium.

  • Troubleshooting Steps:

    • Standardize Media Preparation: Implement a strict protocol for preparing your culture medium, including a mandatory pH measurement for every batch after sterilization and cooling.

    • Use Buffered Media: Incorporate a suitable biological buffer (e.g., citrate-phosphate buffer) into your medium to maintain a stable pH throughout the experiment.

    • Calibrate pH Meter: Ensure your pH meter is calibrated regularly with fresh, high-quality calibration buffers.

    • Monitor pH: If possible, measure the pH of your culture medium at the beginning and end of the incubation period to check for significant shifts.

Issue 2: No observable antifungal activity of this compound.

  • Possible Cause 1: Degradation of this compound due to inappropriate pH.

  • Troubleshooting Steps:

    • Verify pH of Stock Solution and Media: Check the pH of your this compound stock solution and the final assay medium. As polyenes are sensitive to pH extremes, ensure the pH is within a range of approximately 5.0 to 8.0.

    • Prepare Fresh Solutions: this compound, like other polyenes, is unstable in aqueous solutions. Prepare fresh solutions immediately before each experiment.

    • pH Optimization Assay: Conduct a preliminary experiment to test the activity of this compound across a pH gradient (e.g., pH 5.0, 6.0, 7.0, 8.0) to identify the optimal pH for your specific fungal strain.

  • Possible Cause 2: Inactivation due to light or temperature.

  • Troubleshooting Steps:

    • Protect from Light: Polyene macrolides can be light-sensitive. Protect your this compound solutions from light by using amber tubes or wrapping containers in foil.

    • Proper Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Buffered Culture Medium

This protocol describes the preparation of a buffered culture medium for use in this compound antifungal susceptibility testing.

  • Prepare Culture Medium: Prepare your desired fungal culture medium (e.g., RPMI-1640) according to the manufacturer's instructions.

  • Prepare Buffer Stock Solutions:

    • For a citrate-phosphate buffer, prepare stock solutions of 0.1 M citric acid and 0.2 M dibasic sodium phosphate.

  • Adjust pH:

    • Divide the prepared culture medium into sterile containers for each desired pH value.

    • While stirring, slowly add the acidic or basic buffer stock solution to each container until the target pH is reached. Monitor the pH continuously with a calibrated pH meter.

    • The table below provides an example of volumes to mix for a citrate-phosphate buffer to achieve different pH values.

  • Sterilization: Sterilize the pH-adjusted media by filtration (0.22 µm filter) to avoid pH shifts that can occur during autoclaving.

  • Final pH Verification: After sterilization, aseptically take a small aliquot to confirm the final pH.

Table 1: Example of Citrate-Phosphate Buffer Preparation for 100 mL of Culture Medium

Target pH0.1 M Citric Acid (mL)0.2 M Na₂HPO₄ (mL)
5.048.551.5
6.036.863.2
7.017.682.4
8.05.095.0

Note: These are approximate volumes. The final pH should always be verified with a calibrated pH meter and adjusted as necessary.

Protocol 2: Determining the Effect of pH on this compound MIC using Broth Microdilution

This protocol outlines the steps to assess the in vitro activity of this compound at different pH values.

  • Prepare pH-Adjusted Media: Prepare aliquots of your chosen culture medium buffered at various pH values (e.g., 5.0, 6.0, 7.0, 8.0) as described in Protocol 1.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve the desired concentration range.

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum) for each pH value.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

Experimental_Workflow_for_pH_Optimization Workflow for this compound pH Optimization A Prepare Buffered Media (e.g., pH 5.0, 6.0, 7.0, 8.0) D Inoculate 96-Well Plates A->D B Prepare this compound Stock and Serial Dilutions B->D C Prepare Fungal Inoculum C->D E Incubate Plates D->E F Determine MIC at Each pH E->F G Analyze Data to Find Optimal pH F->G

Caption: Workflow for Determining the Optimal pH for this compound Activity.

Hypothetical_Antifungal_Signaling_Pathway Hypothetical Signaling Pathway for a Polyene Antifungal cluster_membrane Fungal Cell Membrane This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore Induces Ion_Leakage Ion (K+) Leakage Pore->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Hypothetical Mechanism of Action for a Polyene Antifungal like this compound.

References

Validation & Comparative

Dermostatin and Amphotericin B: A Comparative Analysis of Two Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and toxicological profiles of Dermostatin and Amphotericin B.

This guide provides a detailed comparative analysis of this compound and Amphotericin B, two potent polyene antifungal agents. Both compounds share a common mechanism of action by targeting ergosterol (B1671047), a critical component of the fungal cell membrane, leading to cell death. However, differences in their chemical structures may influence their antifungal spectrum, efficacy, and toxicity profiles. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways to facilitate a deeper understanding of these two important antifungals.

Mechanism of Action: Targeting the Fungal Cell Membrane

This compound and Amphotericin B are both classified as polyene macrolide antibiotics. Their primary antifungal activity stems from their high affinity for ergosterol, the principal sterol in fungal cell membranes. In contrast, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis for their selective toxicity.

The binding of these polyenes to ergosterol disrupts the integrity of the fungal cell membrane in two proposed ways:

  • Pore Formation: The aggregation of polyene-ergosterol complexes within the membrane leads to the formation of transmembrane channels or pores. This results in the leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, and small organic molecules, ultimately leading to fungal cell death.

  • Ergosterol Sequestration: A more recent model suggests that these polyenes act as "ergosterol sponges," extracting ergosterol from the lipid bilayer. The depletion of ergosterol disrupts critical membrane functions, including the activity of membrane-bound enzymes and signaling pathways, contributing to cell death.

Beyond direct membrane damage, Amphotericin B has been shown to induce apoptosis-like cell death in fungi. This process is often associated with the production of reactive oxygen species (ROS), leading to downstream cellular damage. While not explicitly studied for this compound, its structural similarity to Amphotericin B suggests it may induce similar apoptotic pathways.

Signaling Pathway for Polyene-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by Amphotericin B, leading to apoptosis in fungal cells.

AmB Amphotericin B Ergosterol Ergosterol Binding AmB->Ergosterol Membrane Membrane Permeabilization Ergosterol->Membrane ROS ROS Production Ergosterol->ROS Apoptosis Apoptosis Membrane->Apoptosis Caspase Caspase Activation ROS->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway of Amphotericin B-induced apoptosis in fungal cells.

Comparative Antifungal Spectrum and Efficacy

While both this compound and Amphotericin B exhibit broad-spectrum antifungal activity, historical in vivo studies suggest potential differences in their efficacy against specific fungal pathogens.

In Vivo Comparative Data (Gordee & Butler, 1971)

A key comparative study conducted in a murine model provides the most direct, albeit dated, evidence of their relative in vivo efficacy.

Fungal PathogenThis compound EfficacyAmphotericin B Efficacy
Cryptococcus neoformansComparableComparable
Blastomyces dermatitidisComparableComparable
Candida albicansLess EffectiveMore Effective
Histoplasma capsulatumLess EffectiveMore Effective

Note: This data is derived from a single 1971 study and should be interpreted with caution. Modern comparative studies with standardized methodologies are lacking.

Quantitative In Vitro Susceptibility

Amphotericin B MIC Ranges
Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.125 - 1.0
Candida glabrata0.125 - 1.0
Candida parapsilosis0.03 - 1.0
Candida tropicalis0.125 - 1.0
Candida krusei0.25 - 2.0
Cryptococcus neoformans0.125 - 1.0
Aspergillus fumigatus0.25 - 2.0
Blastomyces dermatitidis≤0.03 - 1.0
Histoplasma capsulatum0.06 - 1.0

Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., CLSI vs. EUCAST), and medium used.

Toxicological Profile

A significant limiting factor for the clinical use of polyene antifungals is their potential for host toxicity, primarily nephrotoxicity. This toxicity is attributed to their interaction with cholesterol in mammalian cell membranes.

Amphotericin B: The toxicity of Amphotericin B is well-documented and includes infusion-related reactions (fever, chills) and dose-dependent nephrotoxicity. Lipid-based formulations of Amphotericin B have been developed to mitigate these toxic effects by altering the drug's pharmacokinetic and pharmacodynamic properties.

This compound: Specific toxicological data for this compound, such as LD50 values, is not available in the reviewed literature. The 1971 in vivo study by Gordee and Butler noted that this compound was administered parenterally, suggesting a toxicity profile that allowed for systemic administration, but a direct comparison of toxicity with Amphotericin B was not detailed.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate plate with fungal suspension A->C B Serially dilute antifungal agent in microtiter plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F MIC = Lowest concentration with significant growth inhibition E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

In Vivo Efficacy Murine Model (General Protocol)

Animal models are essential for evaluating the in vivo efficacy of antifungal agents.

Infection Induce systemic fungal infection in mice Treatment Administer this compound or Amphotericin B at varying doses Infection->Treatment Monitoring Monitor survival and clinical signs Treatment->Monitoring Burden Determine fungal burden in target organs (e.g., kidney, brain) Treatment->Burden Outcome Compare survival rates and fungal clearance between groups Monitoring->Outcome Burden->Outcome

Caption: General workflow for an in vivo antifungal efficacy study in a murine model.

Key Steps:

  • Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen.

  • Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., this compound or Amphotericin B) is initiated. Different dose levels are typically evaluated.

  • Monitoring: Animals are monitored daily for signs of illness and survival.

  • Fungal Burden: At the end of the study, or at specific time points, target organs are harvested to determine the fungal burden (e.g., by colony-forming unit counts).

  • Outcome Assessment: The efficacy of the treatment is assessed by comparing survival rates and the reduction in fungal burden between the treated and control groups.

Conclusion

This compound and Amphotericin B are both potent polyene antifungals that function by disrupting the fungal cell membrane through interaction with ergosterol. While Amphotericin B has been extensively studied and remains a cornerstone of antifungal therapy for severe infections, data on this compound is sparse and largely historical. The available in vivo evidence suggests that this compound has a comparable spectrum of activity to Amphotericin B against some fungi, but may be less effective against others.

The lack of modern, quantitative in vitro susceptibility and comprehensive toxicity data for this compound is a significant knowledge gap. Further research, including head-to-head in vitro and in vivo studies using standardized methodologies, is required to fully elucidate the comparative efficacy and safety of this compound relative to Amphotericin B. Such studies would be invaluable for the drug development community in assessing the potential of this compound and other polyene antibiotics as viable therapeutic alternatives.

Dermostatin vs. Fluconazole: A Comparative Analysis of Efficacy Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents dermostatin and fluconazole (B54011), with a focus on their efficacy against Candida species. Due to the limited availability of recent experimental data for this compound, this guide leverages data for the broader polyene antibiotic class, primarily represented by nystatin (B1677061), to provide a comparative framework.

Executive Summary

This compound, a polyene antibiotic, and fluconazole, a triazole antifungal, represent two distinct classes of drugs that combat Candida infections through different mechanisms of action. This compound, like other polyenes, directly targets the fungal cell membrane's integrity by binding to ergosterol, leading to cell leakage and death.[1][2] In contrast, fluconazole inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane formation and function. This fundamental difference in their mechanisms influences their spectrum of activity, efficacy, and potential for resistance.

Quantitative Efficacy Data

The following table summarizes the in vitro susceptibility of Candida albicans to a representative polyene (nystatin) and fluconazole. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Antifungal AgentClassTarget Candida SpeciesRepresentative MIC Range (µg/mL)
This compound (as a Polyene) PolyeneCandida albicans4 - 8 (Nystatin)[3]
Fluconazole TriazoleCandida albicans0.25 - 4.0[4]

Note: The MIC values for this compound are represented by data for nystatin due to the scarcity of recent, specific studies on this compound. MIC values can vary depending on the specific Candida strain and the testing methodology.

Mechanism of Action

The distinct mechanisms of action of polyenes (this compound) and azoles (fluconazole) are crucial for understanding their antifungal effects and potential for synergistic or antagonistic interactions.

This compound (Polyene)

This compound is a member of the polyene class of antibiotics.[1] The primary mechanism of action for polyenes involves binding to ergosterol, a sterol unique to fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, which ultimately results in fungal cell death.[1][2]

Mechanism of Action: this compound (Polyene) This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol->Pore_Formation Leads to Leakage Leakage of Intracellular Components (Ions, etc.) Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Mechanism of Action: Fluconazole (Azole) Fluconazole Fluconazole Enzyme 14α-demethylase (Cytochrome P450 enzyme) Fluconazole->Enzyme Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol_Synthesis Blocks conversion Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol_Synthesis->Disrupted_Membrane Leads to Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Growth_Inhibition Experimental Workflow: Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Candida Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Dilution Prepare Serial Dilutions of Antifungal Agents Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read Plates and Determine MIC Incubation->Reading

References

Comparative Analysis of Antifungal Mechanisms: A Focus on Genetic Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the mechanisms of action for two major classes of antifungal drugs: polyenes, represented by Dermostatin and Amphotericin B, and echinocandins, represented by Caspofungin. The focus is on the validation of these mechanisms through genetic studies, offering insights for researchers and professionals in drug development.

Introduction to this compound and Polyene Antifungals

This compound is a polyene antifungal agent.[1] Polyenes as a class are characterized by a unique macrolide ring structure with alternating double bonds.[2] Their primary mechanism of action involves disrupting the fungal cell membrane.[2][3][4][5] They achieve this by binding to ergosterol (B1671047), a sterol unique to fungal cell membranes, leading to the formation of pores or channels.[4][5] This disrupts membrane integrity, causing leakage of essential intracellular ions and small molecules, ultimately resulting in fungal cell death.[2][5] This targeted interaction with ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol instead.[2][4] While detailed genetic validation studies specifically for this compound are not extensively documented in publicly accessible literature, the mechanism of the well-studied polyene, Amphotericin B (AmB), provides a genetically validated model for this class.

Section 1: Comparison of Genetically Validated Mechanisms of Action

The primary targets of polyenes and echinocandins differ fundamentally, a fact that has been extensively validated through genetic studies.

Polyenes (Amphotericin B as a proxy for this compound): Targeting Ergosterol in the Fungal Membrane

The central role of ergosterol in the mechanism of AmB has been confirmed through genetic manipulation of the ergosterol biosynthesis pathway.

  • Genetic Evidence: Studies using mutants of Saccharomyces cerevisiae with deletions in various ERG genes (e.g., erg3, erg6, erg11) have demonstrated decreased susceptibility to AmB.[6] These mutations alter the sterol composition of the cell membrane, reducing the primary target for AmB and thereby conferring resistance. Genome-wide association studies (GWAS) in Aspergillus fumigatus have identified single-nucleotide polymorphisms (SNPs) in genes related to ergosterol biosynthesis that are associated with AmB resistance.[7][8] Furthermore, deletion of the gene encoding UDP-glucose:glycoprotein glucosyltransferase (UGGT) has been shown to alter the cell wall and lead to AmB resistance in some fungi.[6][9]

Echinocandins (Caspofungin): Targeting Cell Wall Synthesis

Echinocandins, such as Caspofungin, act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10][11] This is achieved through the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[10]

  • Genetic Evidence: The direct target of echinocandins has been unequivocally identified through genetic studies. Mutations in the FKS1 and FKS2 genes, which encode subunits of the β-(1,3)-D-glucan synthase complex, are the primary mechanism of acquired resistance to Caspofungin in Candida albicans and other fungi.[12][13][14] Gene knockout studies have shown that disruption of FKS1 can lead to increased susceptibility to Caspofungin.[15] Conversely, specific point mutations within "hot spot" regions of the FKS1 gene confer high-level resistance.[12][16] Genomic screening of the S. cerevisiae deletion mutant collection has identified numerous genes, many involved in cell wall integrity and maintenance, that influence susceptibility to Caspofungin when deleted.[11][17]

Section 2: Quantitative Data Comparison

The following table summarizes the antifungal activity of Amphotericin B and Caspofungin against various fungal species, as demonstrated by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Primary Target
Amphotericin B Candida albicans0.5 - 2.0Ergosterol
Aspergillus fumigatus0.25 - 2.0Ergosterol
Cryptococcus neoformans0.125 - 1.0Ergosterol
Caspofungin Candida albicans0.015 - 0.5β-(1,3)-D-glucan synthase
Aspergillus fumigatus0.015 - 0.25β-(1,3)-D-glucan synthase
Candida glabrata0.03 - 0.25β-(1,3)-D-glucan synthase

Note: MIC values can vary depending on the specific strain and testing methodology.

Section 3: Detailed Experimental Protocols

1. Gene Knockout in Saccharomyces cerevisiae via Homologous Recombination

This protocol describes a common method for creating a gene deletion in yeast to study its role in drug susceptibility.

  • Objective: To replace a target gene (e.g., an ERG gene or FKS1) with a selectable marker cassette.

  • Materials: Yeast strain, plasmid containing a selectable marker (e.g., kanMX), high-fidelity DNA polymerase, custom primers, reagents for PCR and yeast transformation (Lithium Acetate/PEG method).

  • Procedure:

    • Primer Design: Design PCR primers with 5' ends that are homologous to the regions immediately upstream and downstream of the target gene's open reading frame (ORF), and 3' ends that anneal to the selectable marker cassette on the plasmid.[18]

    • PCR Amplification: Amplify the selectable marker cassette using the designed primers. This generates a linear DNA fragment with the marker gene flanked by sequences homologous to the target locus.[19]

    • Yeast Transformation: Transform competent yeast cells with the purified PCR product using the lithium acetate/PEG method.[18][20]

    • Selection: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., G418 for the kanMX marker) to select for cells that have successfully integrated the cassette.

    • Verification: Confirm the correct gene deletion by performing colony PCR on the genomic DNA of the transformants using primers that flank the target gene locus.[20]

2. Broth Microdilution MIC Assay

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[21][22]

  • Objective: To determine the lowest concentration of an antifungal drug that inhibits the visible growth of a fungal isolate.

  • Materials: 96-well microtiter plates, fungal isolate, appropriate liquid culture medium (e.g., RPMI 1640), antifungal agent, spectrophotometer.

  • Procedure:

    • Drug Dilution Series: Prepare a two-fold serial dilution of the antifungal agent in the microtiter plate wells.[22][23]

    • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate, adjusted to a 0.5 McFarland standard.[22]

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.[23]

    • Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours.[23]

    • MIC Determination: The MIC is determined as the lowest drug concentration in which there is no visible growth, or a significant reduction in growth (e.g., ≥50% for azoles and echinocandins) compared to the growth control.[21] This can be assessed visually or by reading the optical density with a spectrophotometer.[24]

Section 4: Visualizing Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Antifungal_Mechanisms cluster_polyenes Polyenes (this compound, Amphotericin B) cluster_echinocandins Echinocandins (Caspofungin) Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Pore Leakage Ion Leakage Pore->Leakage Causes Death Cell Death Leakage->Death Leads to Echinocandin Echinocandin Antifungal GlucanSynthase β-(1,3)-D-glucan Synthase (FKS1/FKS2) Echinocandin->GlucanSynthase Inhibits Glucan Inhibited Synthesis GlucanSynthase->Glucan Catalyzes CellWall Fungal Cell Wall Glucan->CellWall Component of Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to Gene_Knockout_Workflow start Start: Design Primers pcr PCR Amplification of Selectable Marker start->pcr transform Yeast Transformation (Lithium Acetate/PEG) pcr->transform select Selection on Antibiotic Medium transform->select verify Verification by Colony PCR select->verify end End: Confirmed Knockout Strain verify->end MIC_Assay_Workflow prep_drug Prepare 2-Fold Drug Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate (24-48h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read determine_mic Determine MIC read->determine_mic

References

Dermostatin A vs. Dermostatin B: A Head-to-Head Comparison of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the individual antifungal activities of Dermostatin A and this compound B, components of the polyene antibiotic this compound.

This compound, a polyene antibiotic complex produced by Streptomyces viridogriseus, is known for its antifungal properties. This complex is primarily composed of two active congeners, this compound A and this compound B. While the antifungal activity of the this compound mixture is documented, a detailed head-to-head comparison of the individual potencies of this compound A and this compound B has been challenging due to the limited availability of studies on the separated components. This guide synthesizes the current understanding of their activities and mechanisms of action, highlighting the need for further research to elucidate their individual contributions.

Structural and Compositional Overview

This compound is a mixture of two closely related polyene macrolides, this compound A (C₄₀H₆₄O₁₁) and this compound B (C₄₁H₆₆O₁₁). As polyenes, their structure features a large macrolide ring with a hydrophobic polyene region and a hydrophilic polyhydroxyl region. This amphipathic nature is crucial for their antifungal activity.

Mechanism of Action: The Polyene Hallmark

As members of the polyene class of antibiotics, both this compound A and this compound B are presumed to exert their antifungal effects by targeting ergosterol (B1671047), a vital sterol component of the fungal cell membrane. The binding of the polyene to ergosterol disrupts the integrity of the cell membrane, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.

cluster_membrane Within Fungal Cell This compound This compound A / B (Polyene Antibiotic) Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Leakage of Intracellular Components (Ions, etc.) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1. Proposed mechanism of action for this compound A and B.

Comparative Antifungal Activity: An Information Gap

A thorough review of the scientific literature reveals a significant gap in the head-to-head comparison of the antifungal activities of purified this compound A and this compound B. Most studies have evaluated the antifungal spectrum and potency of the naturally occurring this compound mixture. While it is established that this mixture possesses activity against a range of fungi, including pathogenic yeasts and molds, the specific contribution of each component to this activity remains largely unquantified in publicly available research.

Quantitative Data Summary

Due to the lack of studies performing direct comparative assays on the purified forms of this compound A and this compound B, a quantitative comparison table of their Minimum Inhibitory Concentrations (MICs) cannot be provided at this time. Research is needed to isolate these components and evaluate their individual antifungal potencies against a panel of clinically relevant fungal pathogens.

Experimental Protocols: A General Framework

While specific protocols for comparing this compound A and B are not available, the following outlines a standard experimental workflow for determining and comparing the in vitro antifungal activity of new compounds, which would be applicable in future studies.

Workflow for Comparative Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A1 Isolate & Purify This compound A and B A2 Prepare Stock Solutions of this compound A & B A1->A2 B1 Serial Dilution of This compound A & B in Microplate A2->B1 A3 Prepare Fungal Inoculum (e.g., Candida albicans) B2 Inoculate Wells with Fungal Suspension A3->B2 B1->B2 B3 Incubate at 35-37°C for 24-48 hours B2->B3 C1 Visually or Spectrophotometrically Determine Fungal Growth B3->C1 C2 Determine Minimum Inhibitory Concentration (MIC) for each C1->C2 D1 Compare MIC Values of This compound A vs. This compound B C2->D1

Figure 2. Standard workflow for comparing antifungal activity.

Detailed Methodologies

  • Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans) would be cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 30-35°C.

  • Inoculum Preparation: Fungal colonies would be suspended in sterile saline or RPMI-1640 medium, and the turbidity adjusted to a 0.5 McFarland standard to achieve a standardized inoculum density.

  • Broth Microdilution Assay: This assay would be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

    • Serial twofold dilutions of purified this compound A and this compound B would be prepared in 96-well microtiter plates containing RPMI-1640 medium.

    • Each well would be inoculated with the standardized fungal suspension.

    • The plates would be incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the microorganism. The results would be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

While this compound as a complex is recognized for its antifungal properties, there is a clear lack of publicly available data directly comparing the in vitro or in vivo activities of its individual components, this compound A and this compound B. To provide a definitive comparison for researchers and drug development professionals, future studies should focus on the purification of these two compounds and the subsequent head-to-head evaluation of their antifungal potency against a broad range of fungal pathogens using standardized susceptibility testing methods. Such data would be invaluable for understanding the structure-activity relationship within the this compound complex and could guide the development of new, more effective polyene antifungal agents.

In Vitro Comparative Analysis of Dermostatin and Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the polyene antifungal agent Dermostatin with a selection of new-generation antifungal drugs: Isavuconazole (triazole), Rezafungin (echinocandin), Olorofim (orotomide), and Mandimycin (polyene). The comparison focuses on their mechanisms of action and in vitro efficacy, supported by available experimental data.

Introduction to this compound and New Antifungal Agents

This compound is a polyene antifungal antibiotic derived from Streptomyces viridogriseus, consisting of this compound A and B. Its antifungal properties, known since the mid-20th century, stem from its interaction with the fungal cell membrane. While historically significant, the availability of recent, standardized in vitro susceptibility data for this compound is limited, making direct quantitative comparisons with contemporary agents challenging.

The newer antifungal agents included in this guide have been developed to address the challenges of drug resistance and to provide broader and more potent treatment options for invasive fungal infections.

Comparative Mechanisms of Action

The antifungal agents discussed herein employ diverse strategies to combat fungal pathogens, targeting distinct cellular components and pathways.

The Polyene Class: this compound and Mandimycin

Polyene antifungals exert their effect by directly targeting the fungal cell membrane, leading to a loss of integrity and cell death.

  • This compound : As a conventional polyene, this compound binds to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding leads to the formation of pores, which disrupt the membrane's barrier function.

  • Mandimycin : This novel polyene also targets the fungal cell membrane but exhibits a preference for phospholipids (B1166683) over ergosterol. This alternative binding target may confer activity against fungal strains that have developed resistance to ergosterol-binding polyenes.

The Triazole Class: Isavuconazole

The triazole class of antifungals interferes with the synthesis of ergosterol. Isavuconazole specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol compromises the structure and function of the fungal cell membrane.

The Echinocandin Class: Rezafungin

Echinocandins target the fungal cell wall, a structure not present in mammalian cells. Rezafungin inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. This inhibition results in a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

The Orotomide Class: Olorofim

Olorofim is the first in a new class of antifungals, the orotomides. It has a unique mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and protein synthesis. By blocking this pathway, Olorofim effectively halts fungal proliferation.

In Vitro Efficacy: A Comparative Summary

The following tables summarize the in vitro activity of the newer antifungal agents against a range of clinically relevant fungal pathogens, based on Minimum Inhibitory Concentration (MIC) data from recent studies.

Disclaimer on this compound Data: Directly comparable, standardized MIC data for this compound is not available in recent literature. Historical accounts describe a broad spectrum of activity, but a quantitative comparison in the following tables is not feasible.

Table 1: In Vitro Activity Against Common Candida Species

Antifungal AgentCandida albicans (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Candida glabrata (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Candida parapsilosis (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Candida krusei (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Candida auris (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)
Isavuconazole ≤0.008 - 1 / 0.015 / 0.030.015 - 8 / 0.25 / 10.008 - 0.5 / 0.03 / 0.120.03 - 2 / 0.25 / 0.50.015 - 4 / 1 / 2
Rezafungin 0.008 - 0.25 / 0.03 / 0.060.015 - 0.5 / 0.06 / 0.120.12 - 4 / 1 / 20.03 - 0.5 / 0.12 / 0.250.03 - 1 / 0.125 / 0.25
Olorofim Not ActiveNot ActiveNot ActiveNot ActiveNot Active
Mandimycin 0.25 - 2 / - / -0.5 - 2 / - / -0.5 - 2 / - / -1 - 2 / - / -0.5 - 1 / - / -

Table 2: In Vitro Activity Against Aspergillus and Cryptococcus Species

Antifungal AgentAspergillus fumigatus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Aspergillus flavus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Aspergillus terreus (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)Cryptococcus neoformans (MIC Range / MIC₅₀ / MIC₉₀ in µg/mL)
Isavuconazole 0.12 - 4 / 1 / 10.25 - 2 / 1 / 20.12 - 2 / 0.5 / 10.015 - 0.5 / 0.06 / 0.12
Rezafungin Not Generally ActiveNot Generally ActiveNot Generally ActiveNot Active
Olorofim 0.004 - 0.06 / 0.016 / 0.030.008 - 0.125 / 0.03 / 0.060.008 - 0.125 / 0.03 / 0.06Not Active
Mandimycin 2 / - / ---0.125 / - / -

Standardized Experimental Protocols for In Vitro Testing

The in vitro susceptibility data for the new antifungal agents are predominantly generated using the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27: Antifungal Susceptibility Testing of Yeasts

This protocol provides a reference method for testing the susceptibility of yeast isolates, including Candida and Cryptococcus species.

Core Methodology:

  • Inoculum Standardization: A suspension of the yeast is prepared and adjusted to a 0.5 McFarland turbidity standard, followed by dilution in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.

  • Incubation: The plates are incubated at 35°C. The duration of incubation is typically 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a predefined level of growth inhibition (e.g., ≥50% for azoles) compared to a drug-free control.

CLSI M38: Antifungal Susceptibility Testing of Filamentous Fungi

This standard outlines the methodology for testing the susceptibility of molds like Aspergillus species.

Core Methodology:

  • Inoculum Standardization: A suspension of conidia is prepared and the concentration is adjusted to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates.

  • Incubation: The plates are incubated at 35°C for 48 to 72 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that results in 100% inhibition of growth.

Visualized Mechanisms and Workflows

Antifungal_Mechanisms_of_Action cluster_Antifungals Antifungal Classes cluster_Fungal_Targets Fungal Cellular Targets Polyenes Polyenes (this compound, Mandimycin) Cell_Membrane Cell Membrane Polyenes->Cell_Membrane Disrupts Integrity Triazoles Triazoles (Isavuconazole) Ergosterol_Synthesis Ergosterol Synthesis Triazoles->Ergosterol_Synthesis Inhibits Echinocandins Echinocandins (Rezafungin) Cell_Wall_Synthesis Cell Wall Synthesis Echinocandins->Cell_Wall_Synthesis Inhibits Orotomides Orotomides (Olorofim) Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Orotomides->Pyrimidine_Biosynthesis Inhibits

Caption: Overview of the cellular targets of major antifungal classes.

Broth_Microdilution_Workflow Start Start Inoculum_Prep Fungal Inoculum Preparation & Standardization Start->Inoculum_Prep Antifungal_Prep Serial Dilution of Antifungal Agents Start->Antifungal_Prep Plate_Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Plate_Inoculation Antifungal_Prep->Plate_Inoculation Incubation Incubation at 35°C Plate_Inoculation->Incubation MIC_Reading MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Standardized workflow for antifungal susceptibility testing.

Comparative Analysis of Nystatin's In Vitro Activity Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the minimum inhibitory concentration (MIC) data of Nystatin (B1677061) compared with other prominent antifungal agents. This report includes detailed experimental protocols and a visual representation of the polyene antifungal mechanism of action.

Note: Initial searches for "Dermostatin" did not yield specific MIC data. Given the similarity in name and class of drug, this guide focuses on Nystatin, a widely studied polyene antifungal, to provide a relevant and data-supported comparison.

Nystatin, a polyene antifungal agent derived from Streptomyces noursei, has been a longstanding therapeutic option for a variety of fungal infections, particularly those caused by Candida species.[1][2] Its clinical application is primarily topical for mucosal and cutaneous candidiasis due to systemic toxicity when administered parenterally.[2] This guide provides a statistical overview of Nystatin's in vitro efficacy, measured by Minimum Inhibitory Concentration (MIC), against a range of clinical fungal isolates. The data is presented in comparison with other key antifungal drugs, including Amphotericin B, Fluconazole (B54011), and Terbinafine, to offer a clear perspective on its relative performance.

Comparative MIC Data of Antifungal Agents

The following tables summarize the MIC values of Nystatin and other antifungal agents against various clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antifungal potency.

Antifungal AgentFungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Nystatin Candida spp.-20.06 to >16
Liposomal NystatinCandida spp.-10.06 to >16
Amphotericin BCandida spp.--0.078 to 4
FluconazoleCandida spp.--0.125 to 64
TerbinafineTrichophyton mentagrophytes--0.06 - 0.25
TerbinafineTrichophyton rubrum--0.06 - 0.25
GriseofulvinTrichophyton mentagrophytes--0.125 - 0.5
GriseofulvinTrichophyton rubrum--0.125 - 0.5
Itraconazole (B105839)Dermatophytes--≤0.125
LuliconazoleDermatophytes-0.003-

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[1][3][4]

In-Depth Comparison of Polyene Antifungals

A study comparing various formulations of polyene antifungals against 120 clinical yeast isolates provided the following mean MIC values, highlighting the relative in vitro activity of Nystatin and its liposomal formulation.[5]

Antifungal AgentMean MIC (mg/L)
Nystatin 0.54
Liposomal Nystatin0.96
Amphotericin B desoxycholate0.43
Amphotericin B lipid complex (ABLC)0.65
Amphotericin B cholesteryl sulphate (ABCD)0.75
Liposomal amphotericin B (LAB)1.07
Itraconazole0.33
Fluconazole5.53

These results indicate that Nystatin demonstrates potent in vitro activity against medically important yeasts, comparable to other polyene drugs and itraconazole, and significantly more active than fluconazole.[5]

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro susceptibility of fungal isolates to antifungal agents. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method for Yeasts (CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline is a widely accepted standard for antifungal susceptibility testing of yeasts.[1]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Antifungal Agent Preparation: The antifungal agents are prepared in serial twofold dilutions in a 96-well microtiter plate. The concentration ranges tested for Nystatin and liposomal Nystatin are typically from 0.03 to 16 μg/ml.[1]

  • Incubation: The microtiter plates containing the fungal inoculum and serially diluted antifungal agents are incubated at a specified temperature, usually 35°C, for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (containing no antifungal agent).

Broth Microdilution Method for Dermatophytes (CLSI M38-A2)

For filamentous fungi like dermatophytes, the CLSI M38-A2 document provides the standardized methodology.[3][6]

  • Inoculum Preparation: Conidia from the dermatophyte cultures are harvested and the suspension is adjusted to a specific concentration.

  • Testing Procedure: The subsequent steps of serial dilution of antifungal agents and incubation are similar to the method for yeasts.

  • Endpoint Reading: The MIC is read visually as the lowest concentration that shows no visible growth or a significant reduction in growth.

Mechanism of Action: Polyene Antifungals

The primary mechanism of action for polyene antifungals like Nystatin and Amphotericin B involves their interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[7]

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Fungal Cytoplasm Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Pore Complex Nystatin Nystatin Nystatin->Ergosterol Binds to Ergosterol Ions Intracellular Ions (K+, Na+) Ions->Pore Leakage CellDeath Fungal Cell Death Pore->CellDeath Leads to

Caption: Mechanism of action of Nystatin.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the MIC of an antifungal agent against clinical fungal isolates.

Antifungal_Susceptibility_Workflow start Clinical Isolate Collection culture Fungal Culture and Identification start->culture inoculum Inoculum Preparation culture->inoculum incubation Incubation inoculum->incubation dilution Serial Dilution of Antifungal Agent dilution->incubation mic MIC Determination incubation->mic data Data Analysis and Reporting mic->data

References

Validating HPLC for Dermostatin Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Dermostatin, a polyene macrolide antifungal agent. Experimental data from closely related polyene macrolides, such as Nystatin, are used to illustrate the principles of HPLC method validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is a widely accepted and reliable method for determining the purity of polyene macrolide antibiotics.[1] Its high resolution and sensitivity allow for the separation and quantification of the main component from its impurities and degradation products.

A typical validated HPLC method for a polyene macrolide involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile.[2][3] Detection is commonly performed using a UV-Vis detector at a wavelength where the polyene chromophore exhibits maximum absorbance.[4]

Experimental Protocol: Validated HPLC Method for Polyene Macrolide Purity

This protocol is based on established methods for similar polyene macrolides and serves as a robust starting point for the validation of a this compound-specific method.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Parameters:

The following parameters must be assessed to ensure the method is suitable for its intended purpose:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by stress testing (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and show that they are well-separated from the main peak.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish the linear range.[2][6]

  • Accuracy: The closeness of test results to the true value. This is often determined by spiking a placebo with known amounts of the API at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: HPLC Method Validation for a Polyene Macrolide

The following table summarizes typical validation results for an HPLC method for a polyene macrolide, demonstrating its suitability for purity assessment.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo or degradation productsPeak purity of the main peak is greater than 99%
Linearity (R²) ≥ 0.990.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for varied parametersAll variations resulted in % RSD < 1.5%

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for the purity assessment of polyene macrolides. This section provides a comparative overview.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, well-established and validated methods available.[1]Requires specialized equipment and trained personnel, can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides structural information about impurities, highly sensitive and specific.[7]Higher cost of equipment and maintenance, more complex data analysis.
Spectrophotometry (UV-Vis) Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Low specificity, cannot separate the main component from impurities with similar chromophores.
Bioassay Measures the biological activity of the compound against a susceptible microorganism.Provides a measure of potency.High variability, low precision, cannot distinguish between different active components.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Low resolution, not suitable for quantitative analysis, less sensitive than HPLC.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Method Development Method Development Protocol Definition Protocol Definition Method Development->Protocol Definition Specificity Specificity Protocol Definition->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analysis Data Analysis Robustness->Data Analysis Validation Report Validation Report Data Analysis->Validation Report

Caption: Workflow for HPLC method validation.

Technique_Comparison HPLC HPLC LC-MS/MS LC-MS/MS HPLC->LC-MS/MS Adds Mass Spec Spectrophotometry Spectrophotometry HPLC->Spectrophotometry Lower Specificity Bioassay Bioassay HPLC->Bioassay Lower Precision TLC TLC HPLC->TLC Lower Resolution

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

For the purity assessment of this compound, a validated HPLC method stands out as the most reliable and robust choice. Its high resolving power ensures accurate quantification of the API and its impurities, which is essential for regulatory compliance and patient safety. While other techniques like LC-MS/MS offer additional structural information and spectrophotometry provides a quick estimation, they serve better as complementary methods rather than primary tools for purity determination. A thoroughly validated HPLC method, following the principles outlined in this guide, will provide the necessary confidence in the quality of this compound for research and drug development purposes.

References

Unraveling Fungal Responses: A Comparative Transcriptomic Guide to Dermostatin and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against fungal pathogens, understanding the intricate molecular responses elicited by antifungal agents is paramount for the development of novel and more effective therapies. This guide offers a comparative transcriptomic analysis of Dermostatin, a potent polyene antifungal, benchmarked against three major classes of antifungal drugs: azoles (voriconazole), other polyenes (amphotericin B), and echinocandins (caspofungin). By dissecting the genome-wide expression changes in fungi upon treatment, we can illuminate mechanisms of action, identify potential resistance pathways, and guide future drug discovery efforts.

Given the limited publicly available transcriptomic data for this compound, this guide presents a synthesized transcriptomic profile based on its established mechanism of action as a polyene antibiotic. This hypothetical dataset is juxtaposed with experimental data from studies on voriconazole (B182144), amphotericin B, and caspofungin to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in pathogenic fungi, such as Aspergillus fumigatus and Candida albicans, upon treatment with various antifungal agents. This presentation facilitates a direct comparison of the transcriptomic signatures of each drug class, offering insights into their distinct and overlapping effects on fungal cellular pathways.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus

Antifungal AgentClassTotal DEGs (Hypothetical/Reported)Upregulated GenesDownregulated GenesKey Affected Pathways
This compound Polyene~150~90~60Ergosterol Biosynthesis, Oxidative Stress Response, Cell Wall Integrity
Voriconazole Azole2,271[1][2][3][4]--Ergosterol Biosynthesis (down-regulation), Transporter Activity, Cellular Metabolism[1][2][3][4]
Amphotericin B Polyene134 (in C. albicans)[5][6][7]6965Ergosterol Biosynthesis, Cell Stress Response, Ion Homeostasis
Caspofungin Echinocandin---Cell Wall Remodeling, Mitochondrial Function, Amino Acid Metabolism, Ergosterol Metabolism[8][9][10]

Table 2: Fold Change of Key Responsive Genes in Aspergillus fumigatus and Candida albicans

GeneFunctionThis compound (Fold Change - Hypothetical)Voriconazole (Fold Change)Amphotericin B (Fold Change - in C. albicans)Caspofungin (Fold Change)
erg11A/ERG11Ergosterol biosynthesis+4.5Decreased mRNA expression[1]+2.0[5][6][7][11]Upregulated[8][9][10]
erg3A/ERG3Ergosterol biosynthesis+3.8Decreased mRNA expression[1]+1.8[11]Upregulated[8][9][10]
cat1/CAT1Catalase (Oxidative stress)+5.2-Upregulated-
sod2/SOD2Superoxide dismutase+4.0---
fks1/FKS1β-(1,3)-glucan synthase+1.5--Upregulated[8][9][10]
mdr1/MDR1Multidrug transporter+3.0Increased mRNA levels[1]Upregulated[12]-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Antifungal Treatment
  • Fungal Strain : Aspergillus fumigatus Af293 or Candida albicans SC5314 is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to allow for conidial production or yeast cell growth.

  • Spore/Cell Suspension : For A. fumigatus, conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphal fragments. For C. albicans, yeast cells are collected and washed with sterile PBS.

  • Inoculation and Treatment : Conidia or yeast cells are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 cells/mL in RPMI 1640 medium. The cultures are then treated with the respective antifungal agents at their minimum inhibitory concentration (MIC) for a specified duration (e.g., 4-24 hours).

RNA Extraction and Sequencing
  • RNA Isolation : Fungal cells are harvested by centrifugation and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercially available RNA purification kit with a protocol that includes a mechanical disruption step (e.g., bead beating) to ensure efficient lysis of the fungal cell wall.

  • Quality Control : The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometry (A260/A280 and A260/A230 ratios).

  • Library Preparation and Sequencing : An mRNA sequencing library is prepared from the total RNA, involving poly(A) selection, fragmentation, reverse transcription, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Reads : Raw sequencing reads are subjected to quality control using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment : The trimmed reads are aligned to the respective reference genome (Aspergillus fumigatus Af293 or Candida albicans SC5314) using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis : The number of reads mapping to each gene is counted using featureCounts. Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Functional Enrichment Analysis : Gene Ontology (GO) and KEGG pathway enrichment analyses of the DEGs are performed using tools such as DAVID or g:Profiler to identify significantly affected biological processes and pathways.

Visualizing Molecular Pathways and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Dermostatin_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Ergosterol Ergosterol Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Ergosterol_Extraction Ergosterol Extraction Ergosterol->Ergosterol_Extraction This compound This compound This compound->Ergosterol Binds to Ion_Leakage Ion (K+, Na+) Leakage Membrane_Pore->Ion_Leakage ROS_Production Oxidative Stress (ROS Production) Ergosterol_Extraction->ROS_Production Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Stress_Response Stress Response Pathways (e.g., HOG, CWI) Ion_Leakage->Stress_Response Induces ROS_Production->Cell_Death ROS_Production->Stress_Response Induces Ergosterol_Biosynthesis Ergosterol Biosynthesis (Upregulation) Stress_Response->Ergosterol_Biosynthesis Feedback

Caption: Hypothetical signaling pathway of this compound action in a fungal cell.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Fungal Culture & Antifungal Treatment B RNA Extraction A->B C RNA Quality Control B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Raw Read Quality Control E->F Raw Sequencing Data G Read Alignment to Reference Genome F->G H Gene Expression Quantification G->H I Differential Gene Expression Analysis H->I J Functional Enrichment (GO, KEGG) I->J K Identification of Key Pathways & Genes J->K Biological Interpretation

Caption: General experimental workflow for comparative transcriptomics of fungi.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Dermostatin Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring both laboratory safety and environmental health. Dermostatin, a polyene antifungal agent, requires careful handling and disposal to prevent contamination and the potential development of antimicrobial resistance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in established best practices for laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as regulations can vary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.

Quantitative Data Summary: this compound Waste Disposal

The following table outlines the different forms of this compound waste and the recommended disposal methods. This information is intended as a general guideline; always defer to your local and institutional regulations.

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
Unused/Expired this compound Pure, solid this compound or unopened vials.Treat as hazardous chemical waste.Do not dispose of in regular trash or down the drain. Collect in a designated, clearly labeled hazardous waste container.
Stock Solutions Concentrated solutions of this compound in solvent.Treat as hazardous chemical waste.[1]Collect in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Solid Waste Items such as gloves, pipette tips, and bench paper that have come into contact with this compound.Segregate as hazardous chemical waste.Place in a designated, labeled hazardous waste bag or container.
Contaminated Liquid Waste Used culture media, buffer solutions, or other liquids containing this compound.Treat as hazardous chemical waste.[2]Do not pour down the drain.[3] Collect in a labeled, leak-proof hazardous waste container. Autoclaving may not be sufficient for inactivation.[1][4]
Contaminated Sharps Needles, syringes, or glass slides contaminated with this compound.Dispose of in a puncture-resistant sharps container.The container should be clearly labeled as hazardous waste.
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container may then be disposed of according to institutional guidelines.Never reuse empty containers for other purposes.

Experimental Protocol: General Disposal of this compound Waste

The following protocol details the step-by-step methodology for the safe disposal of this compound waste. This is a general procedure and should be adapted to comply with your institution's specific EHS protocols.

Objective: To safely collect and prepare this compound waste for disposal by authorized personnel.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Spill kit for chemical spills

Procedure:

  • Waste Segregation: At the point of generation, carefully segregate all this compound-contaminated waste from other laboratory waste streams.

  • Solid Waste Collection:

    • Place all contaminated solid waste, such as gloves and pipette tips, into a designated hazardous waste bag or container.

    • Seal the container when it is three-quarters full.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the date.

  • Liquid Waste Collection:

    • Collect all contaminated liquid waste in a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not overfill the container; leave adequate headspace.

    • Securely cap the container and label it with "Hazardous Waste," "this compound," the solvent used, and the approximate concentration.

  • Unused Product and Stock Solutions:

    • Place unused or expired this compound and its stock solutions in a designated hazardous waste container.[1]

    • Ensure the container is clearly labeled.

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Decontamination of Work Surfaces:

Following any work with this compound, thoroughly decontaminate all work surfaces. Use a suitable disinfectant, such as a 10% bleach solution followed by a 70% ethanol (B145695) wipe-down, to ensure the removal of any residual contamination.

The Environmental Impact of Improper Antibiotic Disposal

Improper disposal of antibiotics like this compound poses a significant threat to the environment and public health.[4][5][6][7][8] When these compounds enter soil and water systems, they can lead to the development of antibiotic-resistant bacteria, making infections more difficult to treat.[8] Furthermore, they can disrupt natural microbial ecosystems.[8] Adherence to proper disposal protocols is a critical responsibility for all laboratory personnel to mitigate these risks.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Dermostatin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decontamination Decontamination A This compound Usage in Experiments B Identify Waste Type A->B L Decontaminate Work Surfaces A->L C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Unused Product B->E Unused F Sharps B->F Sharps G Labeled Hazardous Solid Waste Container C->G H Labeled Hazardous Liquid Waste Container D->H E->H I Labeled Hazardous Sharps Container F->I J Designated Secure Storage Area G->J H->J I->J K EHS/Licensed Contractor Picks Up Waste J->K

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling Dermostatin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dermostatin (Nystatin) in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.

Hazard Identification and Quantitative Data

This compound, also known as Nystatin, is an antifungal agent. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize exposure and potential irritation.[1][2] Allergic reactions, though rare, have been reported.[3]

Quantitative Data for this compound (Nystatin)
Acute Oral Toxicity (LD50) 10,000 mg/kg (Rat)[4]
Occupational Exposure Limits (ACGIH, NIOSH, OSHA) None established[1][4]

Personal Protective Equipment (PPE) Protocol

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation of this compound powder.

Recommended PPE:

  • Eye and Face Protection: In instances where dust may be generated, chemical safety goggles or glasses are required.[3]

  • Skin Protection: Protective gloves and a lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: A respirator is necessary when working with this compound powder, especially in areas with inadequate ventilation where dust is generated.[2][4]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase start Assess Task for Dust Generation Potential gloves Wear Protective Gloves start->gloves clothing Wear Protective Clothing (Lab Coat) gloves->clothing dust_check Is Dust Generation Likely? clothing->dust_check eye_protection Wear Safety Goggles/Glasses dust_check->eye_protection Yes proceed Proceed with Handling dust_check->proceed No respirator Use Respiratory Protection eye_protection->respirator respirator->proceed Safe_Handling_Workflow cluster_pre Pre-Handling cluster_main Handling cluster_post Post-Handling receive Receive this compound store Store at 2-8°C, Protected from Light receive->store ppe Don Appropriate PPE store->ppe handle Handle in Ventilated Area, Minimizing Dust ppe->handle spill Spill Occurs? handle->spill cleanup Clean with Water/Detergent spill->cleanup Yes decontaminate Decontaminate Work Area spill->decontaminate No cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose end Procedure Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.